Tamnorzatinib
Descripción
This compound is an orally available and selective inhibitor of the receptor tyrosine kinases (RTKs) Axl (UFO) and Mer, with potential antineoplastic activity. Upon administration, this compound targets and binds to both Axl and Mer, and prevents their activity. This blocks Axl- and Mer-mediated signal transduction pathways, and inhibits proliferation and migration of Axl- and Mer-overexpressing tumor cells. Axl and Mer, both members of the TAM (Tyro3, Axl and Mer) family of RTKs, are overexpressed by many tumor cell types. They play key roles in tumor cell proliferation, survival, invasion, angiogenesis and metastasis, and their expression is associated with drug resistance and poor prognosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O6/c1-40-28-16-21-24(17-29(28)41-2)33-14-13-27(21)42-20-11-12-30(34-18-20)35-31(38)23-15-22-25(9-6-10-26(22)37)36(32(23)39)19-7-4-3-5-8-19/h3-5,7-8,11-18H,6,9-10H2,1-2H3,(H,34,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMMKPWGWNYYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646839-59-9 | |
| Record name | ONO-7475 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646839599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamnorzatinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCB95RHRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Profile of Tamnorzatinib: A Deep Dive into its Anti-Tumor Activity in Solid Tumors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tamnorzatinib (formerly ONO-7475) is an orally bioavailable, potent, and selective small molecule inhibitor of the AXL and MER receptor tyrosine kinases (RTKs), two key members of the TAM (TYRO3, AXL, MER) family. Overexpression and activation of AXL and MER are implicated in tumor cell proliferation, survival, invasion, metastasis, and the development of drug resistance across a range of solid tumors. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action: Targeting the AXL/MER Axis
This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of both AXL and MER. This blockade disrupts the downstream signaling cascades that promote cancer cell survival and proliferation. The primary ligand for AXL and MER, Growth Arrest-Specific 6 (GAS6), upon binding, induces receptor dimerization and autophosphorylation, creating docking sites for various adaptor proteins. This leads to the activation of multiple downstream pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK signaling axes, which are crucial for cell growth and survival. By inhibiting AXL and MER, this compound effectively abrogates these survival signals.
A significant focus of preclinical research has been on this compound's ability to overcome resistance to other targeted therapies, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Activation of the AXL signaling pathway has been identified as a key mechanism of acquired resistance to EGFR-TKIs. This compound, when used in combination with EGFR-TKIs like osimertinib, has been shown to suppress the emergence of drug-tolerant cells and restore sensitivity in resistant models.
Signaling Pathway
In Vitro Studies
A series of in vitro experiments have demonstrated the potent and selective activity of this compound in various cancer cell lines.
Quantitative Data Summary
| Assay Type | Cell Line(s) | Key Findings | Reference |
| Kinase Inhibition Assay | Recombinant Human Kinases | IC50 values: AXL: 0.7 nM MER: 1.0 nM TYRO3: 8.7 nM TRKB: 15.8 nM PDGFRα: 28.9 nM TRKA: 35.7 nM FLT3: 147 nM | |
| Cell Viability Assay (MTT) | AXL-overexpressing EGFR-mutant NSCLC cells (PC-9, HCC4011) | This compound (0.0001 µM - 1 µM) increased sensitivity to Osimertinib and Dacomitinib. | |
| Cell Viability Assay (MTT) | Low-AXL-expressing NSCLC cells (HCC827) | Marginal effect on cell viability. | |
| Western Blot Analysis | High-AXL-expressing NSCLC cells (PC-9, HCC4011) | Combination with Osimertinib markedly inhibited phosphorylation of AXL, AKT, and p70S6K. | |
| Apoptosis Assay (Cleaved PARP) | High-AXL-expressing NSCLC cells (PC-9, HCC4011) | Combination with Osimertinib increased levels of cleaved PARP. |
Experimental Protocols
Cell Viability Assay (MTT)
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Cancer cell lines were seeded in 96-well plates.
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After 24 hours, cells were treated with varying concentrations of this compound, either alone or in combination with other agents (e.g., Osimertinib).
-
Cells were incubated for 72 hours.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
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The resulting formazan crystals were dissolved in DMSO.
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Absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Western Blot Analysis
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Cells were treated with this compound and/or other compounds for the indicated times.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
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Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane was blocked with 5% non-fat milk or BSA in TBST.
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The membrane was incubated with primary antibodies against target proteins (e.g., phospho-AXL, total AXL, phospho-AKT, total AKT, cleaved PARP, and a loading control like GAPDH) overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
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Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
The anti-tumor efficacy of this compound has been validated in preclinical animal models, primarily using xenografts.
Quantitative Data Summary
| Model Type | Cancer Type | Treatment | Key Findings | Reference |
| Cell Line-Derived Xenograft (CDX) | AXL-overexpressing, EGFR-mutated NSCLC | Initial combination of this compound and Osimertinib | Markedly regressed tumors and delayed tumor regrowth compared to Osimertinib alone. | |
| Cell Line-Derived Xenograft (CDX) | AXL-overexpressing, EGFR-mutated NSCLC | Combination of this compound and Osimertinib after acquired resistance | Less effective than initial combination therapy. |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model
-
Immunocompromised mice (e.g
The Oncogenic Roles of Axl and Mer Kinases in Cancer Progression: A Technical Guide for Researchers
An In-depth Examination of TAM Kinase Signaling, Therapeutic Targeting, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), particularly Axl and Mer, have emerged as critical players in the progression of numerous cancers. Aberrant expression and activation of Axl and Mer are frequently correlated with poor prognosis, metastasis, and the development of therapeutic resistance.[1][2][3] This technical guide provides a comprehensive overview of the roles of Axl and Mer in oncology, detailing their signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target these important oncogenic drivers.
Introduction to Axl and Mer Kinases
Axl and Mer are transmembrane RTKs characterized by an extracellular domain composed of two immunoglobulin-like (IgL) and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[4] Their primary ligands are the vitamin K-dependent proteins Growth Arrest-Specific 6 (Gas6) and Protein S.[1] Gas6 is a high-affinity ligand for Axl and can also activate Mer, albeit with lower affinity.[5] Protein S, on the other hand, is a primary ligand for Mer.[1]
Under normal physiological conditions, Axl and Mer are involved in processes such as the clearance of apoptotic cells (efferocytosis) and the negative regulation of innate immune responses.[6] However, in the context of cancer, their signaling pathways are hijacked to promote a multitude of pro-tumorigenic functions.
Axl and Mer Signaling Pathways in Cancer
Upon ligand binding, Axl and Mer undergo dimerization and autophosphorylation of their intracellular kinase domains, creating docking sites for various downstream signaling molecules. This initiates a cascade of intracellular events that drive cancer progression.
Core Signaling Cascades
Both Axl and Mer activate several key signaling pathways that are central to cancer cell survival, proliferation, and invasion:
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PI3K/AKT Pathway: Activation of this pathway downstream of Axl and Mer promotes cell survival by inhibiting apoptosis and regulating cell cycle progression.[1][4][7]
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RAS/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.[1][4][7]
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JAK/STAT Pathway: Axl activation can lead to the activation of the JAK/STAT pathway, which is involved in regulating immune responses and promoting cell proliferation.[4]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathways initiated by Axl and Mer activation.
Caption: Axl Signaling Pathway.
Caption: Mer Signaling Pathway.
Role of Axl and Mer in Cancer Hallmarks
The activation of Axl and Mer signaling contributes to several of the well-established hallmarks of cancer.
Sustaining Proliferative Signaling and Evading Growth Suppressors
As detailed in the signaling pathways, Axl and Mer directly activate the PI3K/AKT and MAPK/ERK pathways, which are fundamental for driving cell proliferation and overriding cell cycle checkpoints.[1]
Activating Invasion and Metastasis
Axl overexpression is strongly associated with an invasive and metastatic phenotype.[6][8] Axl signaling promotes the epithelial-to-mesenchymal transition (EMT), a key process in which epithelial cells acquire migratory and invasive properties.[9] This is mediated, in part, by the upregulation of transcription factors such as Snail, Slug, and Twist.[1]
Inducing Angiogenesis
Axl and Mer signaling can promote angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This can occur through the upregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF).
Enabling Replicative Immortality and Resisting Cell Death
The pro-survival signals emanating from Axl and Mer, primarily through the PI3K/AKT pathway, allow cancer cells to evade apoptosis (programmed cell death).[1] This contributes to their uncontrolled growth and resistance to therapies that aim to induce cell death.
Deregulating Cellular Energetics and Avoiding Immune Destruction
Axl signaling has been implicated in the metabolic reprogramming of cancer cells to support their high proliferative rate. Furthermore, both Axl and Mer play a role in creating an immunosuppressive tumor microenvironment.[6] They can promote the polarization of macrophages towards an M2 phenotype, which is associated with tumor promotion, and can suppress the activity of natural killer (NK) cells.[4][6]
Genome Instability and Inflammation
While not a direct consequence of Axl/Mer signaling, the sustained proliferation and survival signals can contribute to the accumulation of genetic mutations. Additionally, these kinases can modulate inflammatory responses within the tumor microenvironment.
Quantitative Data on Axl and Mer in Cancer
The overexpression of Axl and Mer is a common feature in a wide range of human cancers and often correlates with a poor clinical outcome.
Overexpression of Axl and Mer in Various Cancers
| Cancer Type | Axl Overexpression (%) | Mer Overexpression (%) | Associated Prognosis | References |
| Non-Small Cell Lung Cancer (NSCLC) | 48.3% - 93% | ~69% | Poor | [5][8][10] |
| Breast Cancer | High in metastatic vs. primary | Upregulated in metastatic cells | Poor | [5][8] |
| Acute Myeloid Leukemia (AML) | Correlates with worse survival | - | Poor | [5] |
| Glioblastoma | Frequently overexpressed | Frequently overexpressed | Poor | [8] |
| Ovarian Cancer | High | - | Poor | |
| Prostate Cancer | High | - | Poor | |
| Renal Cell Carcinoma | High | - | Poor | |
| Pancreatic Cancer | High | - | Poor | [8] |
Prognostic Significance of Axl and Mer Expression
High expression of Axl and/or Mer has been consistently associated with reduced overall survival and progression-free survival in various cancer types.
| Cancer Type | Biomarker | Hazard Ratio (HR) for Overall Survival (95% CI) | Reference |
| Solid Tumors (Meta-analysis) | High Axl | 1.54 (1.34-1.77) | |
| Breast Cancer | High Axl | Varies by study, generally >1.5 | [6] |
| Lung Cancer | High Axl | Varies by study, generally >1.5 | [6] |
Preclinical Efficacy of Axl and Mer Inhibitors
A number of small molecule inhibitors and antibodies targeting Axl and Mer have been developed and have shown promising preclinical activity.
| Inhibitor | Target(s) | Cancer Type | IC50 (nM) | Reference |
| Bemcentinib (BGB324) | Axl | NSCLC, AML | 5-50 | |
| Cabozantinib | VEGFR, MET, Axl | Renal, Thyroid, Liver | 13 | |
| Merestinib | MET, Axl, Mer | Various | <10 | |
| Sitravatinib | Axl, Mer, VEGFR, MET | Various | <10 | |
| ONO-7475 | Axl, Mer | Various | 1.3 (Axl), 8.3 (Mer) |
Therapeutic Strategies Targeting Axl and Mer
Given their significant roles in cancer progression and drug resistance, Axl and Mer have become attractive therapeutic targets. Several strategies are currently being explored:
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Small Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules enter the cell and block the kinase activity of Axl and/or Mer, thereby inhibiting their downstream signaling. Several multi-targeted TKIs that inhibit Axl and Mer in addition to other kinases are in clinical development.
-
Monoclonal Antibodies (mAbs): These antibodies are designed to bind to the extracellular domain of Axl or Mer, preventing ligand binding and receptor activation. Some mAbs can also trigger antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Antibody-Drug Conjugates (ADCs): These therapies link a potent cytotoxic agent to a monoclonal antibody that targets Axl or Mer, allowing for the targeted delivery of the drug to cancer cells expressing these receptors.
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Soluble Receptors (Decoys): These are engineered proteins that consist of the extracellular domain of Axl or Mer. They act as decoys by binding to the ligands (Gas6 and Protein S) and preventing them from activating the receptors on cancer cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of Axl and Mer in cancer.
Immunohistochemistry (IHC) for Axl/Mer Expression in Tumor Tissues
Objective: To detect and localize Axl or Mer protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
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Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
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Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% BSA or 5% normal goat serum in PBS
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Primary Antibody: Rabbit anti-human Axl/Mer polyclonal/monoclonal antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
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DAB (3,3'-Diaminobenzidine) substrate kit
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Hematoxylin counterstain
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Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with deionized water and then with PBS.
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-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate solution until a brown color develops (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
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Western Blotting for Axl/Mer and Downstream Signaling Proteins
Objective: To detect and quantify the expression and phosphorylation status of Axl, Mer, and their downstream signaling effectors (e.g., AKT, ERK) in cancer cell lysates.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
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Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Axl, anti-Mer, anti-phospho-Axl, anti-phospho-Mer, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
-
X-ray film or digital imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize protein bands using X-ray film or a digital imager.
-
In Vivo Xenograft Model for Evaluating Axl/Mer Inhibitors
Objective: To assess the anti-tumor efficacy of an Axl/Mer inhibitor in a mouse xenograft model.
Materials:
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Immunocompromised mice (e.g., nude or SCID mice)
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Cancer cell line known to express Axl/Mer
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Matrigel
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Axl/Mer inhibitor
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Vehicle control
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Calipers
Procedure:
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Tumor Cell Implantation:
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Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
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-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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-
Treatment Administration:
-
Administer the Axl/Mer inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Tumor Growth Monitoring and Data Analysis:
-
Measure tumor volume regularly (e.g., 2-3 times per week).
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blotting).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
-
References
- 1. researchgate.net [researchgate.net]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tamnorzatinib Efficacy in Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Tamnorzatinib in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly ONO-7475) is an orally available, potent, and selective dual inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2][3][4] These RTKs are members of the TAM (Tyro3, Axl, Mer) family and are often overexpressed in various cancer cells.[2] By inhibiting Axl and Mer, this compound blocks their downstream signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.[2] The inhibition of these pathways can lead to arrested growth and cell death in cancer cells that rely on Axl/Mer signaling.[1][4]
Q2: In which cancer types has this compound shown efficacy in xenograft models?
Preclinical studies have demonstrated the efficacy of this compound in xenograft models of:
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Acute Myeloid Leukemia (AML): Particularly in models with FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations.[1][4][5]
-
Non-Small Cell Lung Cancer (NSCLC): Especially in EGFR-mutated NSCLC models that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs) through the upregulation of Axl.[1][3]
Q3: Why is combination therapy often recommended with this compound?
Combination therapy is often employed to enhance the anti-tumor effects of this compound and to overcome potential resistance mechanisms. For instance, in EGFR-mutated NSCLC, tumor cells can develop resistance to EGFR inhibitors like osimertinib by activating the Axl signaling pathway.[1][3] By combining this compound with an EGFR inhibitor, both the primary oncogenic driver and the resistance pathway are targeted, leading to a more profound and durable anti-tumor response.[3]
Troubleshooting Guide
Issue 1: Suboptimal Tumor Growth Inhibition with this compound Monotherapy
Q: My xenograft tumors are not responding as expected to this compound as a single agent. What are some potential reasons and solutions?
A: There are several factors that could contribute to suboptimal efficacy of this compound monotherapy. Here's a troubleshooting workflow:
Potential Causes & Solutions:
-
Low Axl/Mer Expression in the Xenograft Model:
-
Verification: Confirm the expression levels of Axl and Mer in your cancer cell line or patient-derived xenograft (PDX) model via Western blot, immunohistochemistry (IHC), or RNA sequencing.
-
Solution: Select a different xenograft model with confirmed high expression of Axl and/or Mer.
-
-
Acquired Resistance:
-
Investigation: Analyze resistant tumors for the activation of alternative survival pathways that may bypass Axl/Mer inhibition.[6][7]
-
Solution: Consider combination therapies. For example, in NSCLC models, combining this compound with an EGFR inhibitor like osimertinib has been shown to be effective.[3]
-
-
Suboptimal Dosing or Pharmacokinetics:
-
Verification: Ensure the dose and schedule are appropriate for the specific xenograft model. Review literature for established effective doses.[3]
-
Solution: Perform a dose-response study to determine the optimal dose for your model. Consider pharmacokinetic analysis to assess drug exposure in the animals.
-
Issue 2: High Variability in Tumor Response Among Animals
Q: I'm observing significant differences in tumor growth and response to this compound across different mice in the same treatment group. How can I reduce this variability?
A: High variability can obscure the true effect of the treatment. Here are some strategies to improve consistency:
Potential Causes & Solutions:
-
Inconsistent Tumor Implantation:
-
Variable Drug Administration:
-
Technique: If administering via oral gavage, ensure proper technique to deliver the full dose consistently. For intraperitoneal injections, ensure consistent placement.
-
Formulation: Prepare the drug formulation fresh and ensure it is homogenous to avoid variability in concentration.
-
-
Animal Health and Husbandry:
-
Monitoring: Regularly monitor animal health, as underlying health issues can affect tumor growth and drug metabolism.
-
Environment: Maintain consistent housing conditions (temperature, light cycle, diet) for all animals.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Preclinical Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |
| AML | MOLM13 (FLT3-ITD) | This compound | Not specified | Prolonged mouse survival and suppressed AML cell infiltration in the liver. | [1][5] |
| NSCLC | PC-9 (AXL-overexpressing, EGFR-mutant) | This compound + Osimertinib | 10 mg/kg this compound (oral gavage) + 5 mg/kg Osimertinib | Markedly regressed tumors and delayed tumor re-growth compared to either agent alone. | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Establishment
-
Cell Culture: Culture the desired cancer cell line (e.g., MOLM13 for AML, PC-9 for NSCLC) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Implantation: Anesthetize the immunocompromised mouse (e.g., NOD/SCID or nude mouse). Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2). Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment groups.
Protocol 2: this compound Formulation and Administration (Oral Gavage)
-
Formulation: Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). Weigh the required amount of this compound powder and suspend it in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse). Ensure the suspension is homogenous by vortexing or sonicating.
-
Dosing: Calculate the required volume for each mouse based on its body weight.
-
Administration: Using a proper-sized oral gavage needle, carefully administer the this compound suspension directly into the stomach of the mouse.
-
Frequency: Administer the treatment according to the planned schedule (e.g., once daily).
Visualizations
Caption: AXL/Mer signaling pathway and the inhibitory action of this compound.
Caption: Standard workflow for a this compound xenograft efficacy study.
Caption: Logic diagram for troubleshooting poor this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Frontiers | Integrative genomic analysis of drug resistance in MET exon 14 skipping lung cancer using patient-derived xenograft models [frontiersin.org]
- 7. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with cell line contamination in Tamnorzatinib experiments
This technical support center provides guidance to researchers, scientists, and drug development professionals on dealing with cell line contamination issues that may arise during experiments with Tamnorzatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound (also known as ONO-7475) is an orally available, potent, and selective inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2][3] These kinases are part of the TAM (Tyro3, Axl, Mer) family.[2] In many types of cancer, Axl and Mer are overexpressed and their signaling pathways are associated with tumor cell proliferation, survival, migration, and drug resistance.[2][4] this compound works by binding to Axl and Mer, blocking their activity and inhibiting the downstream signaling pathways they control.[2][4]
Q2: Why is preventing cell line contamination particularly critical in this compound experiments? The validity of your experimental results depends entirely on the integrity of your cell lines.[5] Contamination can lead to unreliable data, irreproducible results, and wasted time and resources.[6][7] Specifically for this compound, which targets key survival and proliferation pathways, contamination can have profound effects:
-
Altered Drug Sensitivity: Mycoplasma contamination has been shown to significantly alter cellular responses to drugs, which could mask the true efficacy of this compound in your experiments.[8][9]
-
Inaccurate Proliferation Rates: Since this compound's effect is often measured by changes in cell growth, contamination that alters proliferation can completely invalidate your findings.[9]
Q3: What are the main types of cell line contamination I should be aware of? Cell culture contamination falls into two main categories:
-
Chemical Contamination: Includes impurities in media, sera, water, as well as endotoxins, detergents, and plasticizers.[12][13][14]
-
Biological Contamination: This is the most common issue and includes:
-
Bacteria, yeasts, and molds: Often visible by microscopy and can cause rapid changes in the culture medium.[14][15]
-
Viruses: Difficult to detect as they are very small and may not cause visible cell damage.[14][15]
-
Mycoplasma: A type of bacteria lacking a cell wall, making them resistant to many common antibiotics.[10][16] They are a major issue because they are difficult to detect and can significantly alter cell physiology without killing the cells.[9][13]
-
Cross-contamination: The accidental introduction of a different, often more rapidly growing, cell line into your culture.[14] Studies estimate that 18-36% of all cell lines may be misidentified or cross-contaminated.[5]
-
Q4: How can I be sure the cell line I'm using is authentic? The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[5][17] This technique generates a unique DNA fingerprint for a cell line.[5] It is recommended to:
-
Obtain cell lines only from reputable, certified cell banks.[7][18]
-
Perform STR profiling on any new cell line upon receipt to confirm its identity against the originator's profile.[19]
-
Periodically re-authenticate your cell lines, especially when creating new master and working cell banks.[17]
Troubleshooting Guide
Q5: I'm seeing unexpected or inconsistent results in my this compound dose-response assays. Could this be contamination? Yes, this is a classic sign of an underlying contamination issue, particularly with mycoplasma or a cell line cross-contamination.[6][13]
-
Symptom: Your IC50 values for this compound are shifting, or the results are not reproducible between experiments.
-
Possible Cause (Mycoplasma): Mycoplasma can alter cell metabolism and drug sensitivity, leading to inconsistent responses to this compound.[8][9] Your cells might look healthy under the microscope, but their physiological response is compromised.[13]
-
Possible Cause (Cross-Contamination): If your target cell line has been overgrown by a different, less sensitive cell line, the apparent efficacy of this compound will decrease.[6]
-
Recommended Action:
-
Immediately quarantine the suspect culture.[12]
-
Perform a mycoplasma detection test (PCR is recommended for speed and sensitivity).[20][21]
-
If you have not authenticated your cell line recently, send a sample for STR profiling.[22]
-
If contamination is confirmed, discard the culture and start over with a fresh, authenticated vial from your frozen stock.[12][23] Do not attempt to rescue irreplaceable cultures without extensive validation.
-
Q6: My cell culture medium is cloudy and turned yellow overnight after adding this compound. Is the compound contaminated? While possible, it is far more likely to be a fast-growing bacterial contamination.[24]
-
Symptom: Rapid turbidity (cloudiness) and a sudden drop in pH (yellow color in phenol red-containing media).[14][15]
-
Possible Cause (Bacteria): This is a hallmark of bacterial contamination.[14] Bacteria grow quickly and their metabolic byproducts acidify the medium.[9]
-
Recommended Action:
-
Check the culture under a microscope; you will likely see small, motile particles between your cells.[24]
-
Discard the contaminated culture immediately to prevent it from spreading.[12][25]
-
Thoroughly decontaminate the biosafety cabinet and incubator.[12]
-
Review your aseptic technique. Contamination is most often introduced through improper handling.[15][26]
-
Q7: I see thin, thread-like structures in my culture flask. What could this be? This is characteristic of fungal (mold) contamination.[12][13]
-
Symptom: Visible filamentous mycelia or denser clumps of spores. The medium may be clear initially but can become cloudy as the contamination worsens.[12][24]
-
Possible Cause (Mold): Fungal spores are airborne and can be introduced from the environment or contaminated equipment.[27]
-
Recommended Action:
-
Immediately discard the contaminated culture. Fungal spores can spread easily throughout the lab.[12]
-
Decontaminate the entire work area, paying special attention to the incubator water pan, which can be a source of fungal growth.[12]
-
Check your HEPA filter in the biosafety cabinet if the problem persists.
-
Data Presentation
Table 1: Characteristics of Common Biological Contaminants
| Contaminant | Microscopic Appearance | Medium Appearance | pH Change |
|---|---|---|---|
| Bacteria | Small, motile rod or cocci shapes between cells.[24] | Rapidly becomes turbid (cloudy).[14] | Rapid drop (acidic, yellow).[14] |
| Yeast | Small, oval or spherical budding particles, may form chains.[12][24] | Becomes turbid.[12] | Can become acidic or alkaline.[23][24] |
| Mold (Fungi) | Thin, filamentous hyphae; may see dense spore clusters.[12][13] | Initially clear, may have floating clumps; becomes turbid later.[12] | Stable at first, can change later.[24] |
| Mycoplasma | Not visible with a standard light microscope.[13] | No change in appearance; culture looks healthy.[13] | No significant change. |
| Cross-Contamination | May see a second, distinct cell morphology. | No change in appearance. | No significant change. |
Table 2: Summary of Key Contamination Detection & Authentication Methods
| Method | Target | Turnaround Time | Key Advantage |
|---|---|---|---|
| Visual Microscopy | Bacteria, Yeast, Mold | Immediate | Fast and easy for routine checks.[28] |
| PCR-Based Assay | Mycoplasma, Viruses | < 2-3 hours | Highly sensitive, specific, and rapid.[20][21] |
| DNA Staining (DAPI/Hoechst) | Mycoplasma | < 1 day | In-house visualization of mycoplasma DNA.[21] |
| STR Profiling | Cell Line Identity | 2-5 business days | Gold standard for authenticating human cell lines.[5][17] |
| ELISA / Electron Microscopy | Viruses | Variable | Can detect specific viral antigens or particles.[14][20] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the Axl and Mer receptor tyrosine kinases.
Caption: Recommended workflow for authenticating and monitoring cell lines.
Caption: Troubleshooting logic for inconsistent experimental results.
Key Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Cell Line Authentication
STR profiling is essential for verifying the identity of your human cell lines and detecting cross-contamination.[22] While it is typically performed by a core facility or third-party service, the sample preparation is critical.[22]
Objective: To prepare a cell sample for STR analysis to confirm its identity.
Methodology:
-
Sample Collection:
-
Culture cells to be authenticated to approximately 80% confluency.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin and pellet the cells by centrifugation.
-
For suspension cells, pellet them directly from the culture medium.
-
Wash the cell pellet twice with sterile PBS to remove any residual media.
-
-
Sample Preparation:
-
You can submit either a cell pellet or extracted genomic DNA.[22]
-
For Cell Pellets: Resuspend at least 2 million cells in a sterile microcentrifuge tube.[22] Remove the PBS completely and store the pellet at -80°C until submission.[22]
-
For Genomic DNA: Extract gDNA using a commercial kit. Provide at least 20 μL of gDNA at a concentration of 10-50 ng/μL.[22]
-
-
Submission:
-
Label the tube clearly with the sample name, date, and your contact information.[22]
-
Fill out the sample submission form provided by your testing facility.
-
-
Analysis (Performed by Facility):
-
The facility will use PCR to amplify at least 8 core STR loci plus the amelogenin gene for gender identification.[22][29]
-
The resulting STR profile is compared to a reference database of authenticated cell lines to confirm identity.[29] A match of ≥80% is typically required to confirm that two cell lines are related.[29]
-
Protocol 2: PCR-Based Mycoplasma Detection
This is a rapid and highly sensitive method for routine screening of your cultures for mycoplasma contamination.[20][21]
Objective: To detect the presence of mycoplasma DNA in a cell culture supernatant.
Methodology (based on a typical commercial kit):
-
Sample Preparation:
-
Grow the cell culture to be tested for at least 48-72 hours without any antibiotics.
-
Collect 1 mL of the cell culture supernatant. It is important to collect the supernatant from a culture that is near confluency, as mycoplasma are often attached to the cell surface.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells, then transfer the supernatant to a new tube.
-
Heat the supernatant at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.
-
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit manufacturer's instructions. This typically includes a Taq polymerase, dNTPs, and primers specific to conserved mycoplasma DNA sequences (e.g., 16S rRNA gene).
-
Add a positive control, a negative control (sterile water), and your prepared sample(s) to separate PCR tubes containing the master mix.
-
Run the PCR reaction in a thermal cycler using the program specified in the kit protocol.
-
-
Result Analysis:
-
Analyze the PCR products using agarose gel electrophoresis.
-
A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination.
-
The positive control should show a clear band, and the negative control should show no band. If the controls fail, the test is invalid and must be repeated.
-
Protocol 3: Best Practices for Aseptic Technique
Strict aseptic technique is the primary defense against introducing contamination into your cultures.[25][26][30]
Objective: To maintain a sterile environment during cell culture manipulations.
Methodology:
-
Prepare the Work Area:
-
Before starting, ensure the cell culture room is clean and dedicated solely to cell culture work.[26]
-
Turn on the biosafety cabinet (BSC) for at least 15 minutes before use to allow for proper air filtration.[26][31]
-
Disinfect the entire inner surface of the BSC with 70% ethanol and lint-free wipes.[30][31]
-
-
Personal Hygiene:
-
Handling Reagents and Media:
-
Disinfect all bottles, plates, and flasks with 70% ethanol before placing them inside the BSC.[30][32]
-
Arrange materials in the hood to create a clear workflow and avoid disrupting the laminar airflow. Do not overcrowd the space.[26][31]
-
Work with only one cell line at a time to prevent cross-contamination.[21][30]
-
Never leave bottles or flasks open for extended periods. When a cap is removed, place it face-down on the sterile surface or hold it in your hand.[26][31]
-
Use sterile, disposable pipettes and tips. Use each pipette only once to avoid cross-contaminating stock solutions.[26][32]
-
-
After Work:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Incorrect cell line validation and verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Cell Culture Contamination: Mycoplasma and Problematic Cell Lines Continue To Cause Concern | Technology Networks [technologynetworks.com]
- 11. Mycoplasma Contamination Risks in Biomanufacturing | Mabion [mabion.eu]
- 12. yeasenbio.com [yeasenbio.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biocompare.com [biocompare.com]
- 16. Reduce the risk of mycoplasma contamination in cell cultures | Microbiology [labroots.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 19. clgenetics.com [clgenetics.com]
- 20. goldbio.com [goldbio.com]
- 21. Basics of Cell Culture Quality Control: Contamination | abm Inc. [info.abmgood.com]
- 22. Cell Line Authentication (Human) – Tumor Engineering and Phenotyping Shared Resource [tep.cancer.illinois.edu]
- 23. youtube.com [youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. fibercellsystems.com [fibercellsystems.com]
- 26. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 27. corning.com [corning.com]
- 28. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 29. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 30. eurobiobank.org [eurobiobank.org]
- 31. youtube.com [youtube.com]
- 32. youtube.com [youtube.com]
Technical Support Center: Ensuring Reproducibility in Preclinical Studies with Tamnorzatinib
Welcome to the technical support center for Tamnorzatinib (ONO-7475), a potent and selective dual inhibitor of Axl and Mer receptor tyrosine kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure the reproducibility of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available small molecule that selectively inhibits the receptor tyrosine kinases Axl and Mer.[1][2] By binding to and inhibiting the activity of Axl and Mer, this compound blocks their downstream signaling pathways, which are involved in tumor cell proliferation, survival, migration, and drug resistance.[1][2]
Q2: In which cancer models has this compound shown preclinical activity?
A2: Preclinical studies have demonstrated the activity of this compound in various cancer models, most notably in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1] In EGFR-mutated NSCLC, it has been shown to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1][3] In FLT3-ITD mutant AML, this compound has demonstrated the ability to arrest growth and induce apoptosis.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1] For in vivo studies, it can be formulated as a suspension.[4] It is crucial to use fresh, anhydrous DMSO as moisture can affect its solubility. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo preparations, the formulated suspension should be used immediately.[4]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
In Vitro Studies
Q4: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure that your cells are healthy, free of contamination, and within a consistent and low passage number. Cells at high passage numbers can exhibit altered sensitivity to drugs.
-
Seeding Density: Use a consistent cell seeding density across all experiments. Variations in the initial number of cells can significantly impact the final readout.
-
DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible (ideally ≤ 0.1%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells.
-
Drug Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions from a frozen stock for each experiment.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Optimize the incubation time for your specific cell line and experimental question. Common incubation times for this compound are 48 or 72 hours.[1]
Q5: I am not seeing a significant decrease in phosphorylated Axl or Mer in my Western blot after this compound treatment. What should I check?
A5: This could be due to several reasons:
-
Treatment Duration and Concentration: The effect of this compound on Axl and Mer phosphorylation can be rapid and may occur at low nanomolar concentrations.[1] You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.
-
Antibody Quality: Ensure that the primary antibodies for phosphorylated Axl (p-Axl) and phosphorylated Mer (p-Mer) are validated for Western blotting and are specific for the phosphorylated form of the protein.
-
Basal Phosphorylation Levels: Some cell lines may have low basal levels of Axl or Mer phosphorylation. You may need to stimulate the cells with their ligand, Gas6, to induce phosphorylation before treating with this compound to observe a robust inhibitory effect.
-
Protein Extraction and Handling: Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the extraction process.
Q6: My cells are developing resistance to this compound in long-term culture. What are the potential mechanisms?
A6: Acquired resistance to tyrosine kinase inhibitors is a common challenge. Potential mechanisms for this compound resistance could include:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibition of Axl and Mer.
-
Mutations in the Axl or Mer Kinase Domain: While less common for this class of inhibitors, mutations could potentially arise that prevent this compound from binding effectively.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug.
In Vivo Studies
Q7: I am having difficulty with the in vivo formulation and administration of this compound. What are the recommendations?
A7: For oral gavage, this compound can be prepared as a suspension.[4] A common vehicle for suspension is 0.5% methylcellulose or a mixture containing DMSO, PEG300, Tween 80, and water.[1][4] It is critical to ensure the suspension is homogenous before each administration. For intravenous injection, a clear solution is required, which may involve a different formulation, often containing solubilizing agents like PEG300 and Tween 80.[4] Always prepare the formulation fresh before use.[4]
Q8: I am not observing significant tumor growth inhibition in my xenograft model with this compound treatment. What should I consider?
A8: Several factors can influence the in vivo efficacy of this compound:
-
Mouse Model: Ensure that the chosen xenograft model expresses sufficient levels of Axl and/or Mer. Patient-derived xenograft (PDX) models may better recapitulate the heterogeneity of human tumors.
-
Dosing Regimen: The dose and schedule of administration are critical. Preclinical studies have used oral gavage dosages ranging from 6 mg/kg to 20 mg/kg.[1] It may be necessary to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.
-
Pharmacokinetics: The bioavailability and half-life of this compound can vary between mouse strains. Consider performing pharmacokinetic studies to ensure that the drug is reaching the tumor at sufficient concentrations.
-
Combination Therapy: this compound has often shown enhanced efficacy when used in combination with other targeted therapies or chemotherapies.[1][3]
Data Presentation
To facilitate comparison and ensure reproducibility, all quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Axl | 0.7 | Cell-free |
| Mer | 1.0 | Cell-free |
| FLT3 | 147 | Cell-free |
Source: Selleck Chemicals[1]
Table 2: Example of Cell Viability Data Presentation (MTT Assay)
| Cell Line | This compound Concentration (nM) | % Viability (Mean ± SD) |
| MOLM13 (FLT3-ITD) | 0 | 100 ± 5.2 |
| 10 | 85 ± 4.1 | |
| 50 | 42 ± 3.5 | |
| 100 | 21 ± 2.8 | |
| 500 | 8 ± 1.9 | |
| OCI-AML3 (FLT3-WT) | 0 | 100 ± 6.1 |
| 10 | 98 ± 5.5 | |
| 50 | 95 ± 4.8 | |
| 100 | 89 ± 5.2 | |
| 500 | 75 ± 6.3 |
Note: This is illustrative data based on typical experimental outcomes. Researchers should generate their own data.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are foundational protocols that can be adapted for specific experimental needs.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blotting for Axl/Mer Signaling
-
Cell Lysis: After treatment with this compound (and/or Gas6 stimulation), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Axl, Axl, p-Mer, Mer, and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C. Use the antibody manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation fresh daily. Administer the drug via the chosen route (e.g., oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle only.[1]
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight regularly. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualizations
Axl/Mer Signaling Pathway
Caption: this compound inhibits Axl and Mer signaling pathways.
General Experimental Workflow
Caption: General workflow for preclinical evaluation of this compound.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: Troubleshooting logic for inconsistent in vitro results.
By providing detailed protocols, addressing common challenges, and offering clear visual aids, this technical support center aims to enhance the reproducibility and reliability of preclinical research involving this compound.
Disclaimer: This information is intended for research use only. All experiments should be conducted in accordance with institutional guidelines and regulations. The provided protocols are examples and may require optimization for specific experimental conditions.
References
Technical Support Center: Troubleshooting Apoptosis Assay Artifacts with Tamnorzatinib Treatment
Welcome to the technical support center for researchers utilizing Tamnorzatinib in apoptosis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential artifacts and ensure accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound (also known as ONO-7475) is a potent and selective dual inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2] These kinases are part of the TAM (Tyro3, Axl, Mer) family and play crucial roles in tumor cell proliferation, survival, invasion, and drug resistance.[3] By inhibiting Axl and Mer, this compound blocks their downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival.[4] This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells that overexpress these kinases.[5]
Q2: Which apoptosis assays are commonly used with this compound treatment?
Standard apoptosis assays are generally compatible with this compound treatment. These include:
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS) on the cell surface, an early apoptotic event.[6]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[7]
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) that are activated during apoptosis.[6]
Q3: Can this compound's mechanism of action interfere with apoptosis assays?
While generally compatible, the specific mechanism of this compound as a tyrosine kinase inhibitor (TKI) warrants careful consideration of potential artifacts. TKIs can sometimes induce cellular changes that may be misinterpreted by standard apoptosis assays. For instance, some TKIs can affect cell membrane fluidity or induce cell cycle arrest, which could potentially influence assay results.[8] It is crucial to include proper controls and potentially use multiple assays to confirm apoptosis.
Troubleshooting Guides
Annexin V/PI Staining Artifacts
Issue 1: High percentage of Annexin V-positive/PI-negative cells in the negative control group.
| Potential Cause | Troubleshooting Steps |
| Spontaneous Apoptosis: Over-confluent or nutrient-deprived cells may undergo apoptosis. | Ensure cells are in the logarithmic growth phase and not overly dense before treatment. |
| Harsh Cell Handling: Excessive trypsinization or centrifugation can damage cell membranes, leading to false positives.[9] | Use a gentle cell detachment method (e.g., Accutase) and minimize centrifugation force and duration. |
| Reagent Issues: Expired or improperly stored reagents can lead to non-specific binding. | Use fresh reagents and store them according to the manufacturer's instructions. |
Issue 2: Unexpectedly high percentage of Annexin V-positive/PI-positive (late apoptotic/necrotic) cells at early time points.
| Potential Cause | Troubleshooting Steps |
| High Drug Concentration: The concentration of this compound may be too high, causing rapid cell death and necrosis rather than apoptosis. | Perform a dose-response experiment to determine the optimal concentration of this compound that induces apoptosis without causing widespread necrosis. |
| Off-Target Effects: At high concentrations, off-target effects of the inhibitor could lead to rapid membrane disruption. | Lower the drug concentration and confirm apoptosis with a secondary assay (e.g., caspase activity). |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). Include a vehicle-only control. |
TUNEL Assay Artifacts
Issue 1: Weak or no signal in the positive control.
| Potential Cause | Troubleshooting Steps |
| Insufficient Permeabilization: The cell membrane and nuclear membrane may not be sufficiently permeabilized for the TdT enzyme to access the DNA. | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or Proteinase K). |
| Inactive TdT Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a new vial of enzyme or a new kit. Ensure proper storage at -20°C. |
| Incorrect Reagent Preparation: The reaction buffer may be prepared incorrectly. | Double-check all reagent concentrations and preparation steps. |
Issue 2: High background staining in all samples.
| Potential Cause | Troubleshooting Steps |
| Excessive TdT Enzyme Concentration: Too much enzyme can lead to non-specific labeling of DNA. | Titrate the TdT enzyme concentration to find the optimal balance between signal and background. |
| Over-fixation: Excessive fixation can cause DNA damage that is non-specifically labeled by the TUNEL assay. | Optimize the fixation time and concentration of the fixative (e.g., paraformaldehyde). |
| Autofluorescence: Some cell types exhibit natural fluorescence that can interfere with the assay. | Include an unstained control to assess autofluorescence and consider using a fluorophore with a different emission spectrum. |
Caspase Activity Assay Artifacts
Issue 1: No significant increase in caspase activity despite other indicators of apoptosis.
| Potential Cause | Troubleshooting Steps |
| Incorrect Timing: Caspase activation is a transient event. The measurement may be taken too early or too late.[10][11] | Perform a time-course experiment to determine the peak of caspase activation following this compound treatment. |
| Cell Lysis Issues: Incomplete cell lysis will result in an underestimation of caspase activity. | Ensure the lysis buffer is effective for your cell type and that lysis is complete. |
| Caspase-Independent Cell Death: this compound may be inducing a form of programmed cell death that does not rely on the activation of executioner caspases.[12] | Investigate markers of other cell death pathways, such as necroptosis or autophagy. |
Issue 2: High background in colorimetric or fluorometric assays.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability: The caspase substrate may be degrading, leading to a high background signal. | Prepare fresh substrate solution for each experiment and protect it from light. |
| Interference from this compound: The compound itself may have fluorescent properties or interfere with the detection method. | Run a control with this compound in cell-free lysis buffer to check for direct interference. |
| Non-specific Protease Activity: Other proteases in the cell lysate may be cleaving the substrate. | Use a specific caspase inhibitor as a negative control to confirm that the signal is due to caspase activity. |
Experimental Protocols
Annexin V/PI Staining Protocol
-
Cell Treatment: Seed cells at an appropriate density and treat with this compound at the desired concentrations for the indicated times. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
TUNEL Assay Protocol (for adherent cells)
-
Cell Treatment and Fixation: Grow and treat cells on glass coverslips. After treatment, wash with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Equilibration: Wash the cells and equilibrate with Equilibration Buffer for 10 minutes.
-
TdT Reaction: Incubate the cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.
-
Stopping the Reaction: Stop the reaction by washing the cells with 2X SSC buffer.
-
Counterstaining (Optional): Counterstain the nuclei with DAPI or Hoechst.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Caspase-3 Colorimetric Assay Protocol
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells in a chilled lysis buffer on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. TUNEL assay - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel form of caspase-independent cell death triggered by BH3-mimetics in diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tamnorzatinib in Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the incubation time of Tamnorzatinib in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ONO-7475) is a potent and selective oral inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2][3][4] These kinases are members of the TAM (Tyro3, Axl, Mer) family.[2] In many types of cancer, Axl and Mer are overexpressed and play a key role in tumor cell proliferation, survival, migration, and drug resistance.[2][4] By binding to and inhibiting the activity of Axl and Mer, this compound blocks their downstream signaling pathways, leading to an inhibition of tumor cell growth.[2][4]
Q2: What is a recommended starting point for the incubation time of this compound in a cell viability assay?
For cell viability and proliferation assays (e.g., MTT, MTS, XTT, CellTiter-Glo), a standard starting point for a kinase inhibitor like this compound is an incubation period of 24 to 72 hours .[5] An incubation of 72 hours is often used to observe the full anti-proliferative effect of a compound.[6] However, the optimal time is highly dependent on the specific cell line's doubling time and its sensitivity to the drug.
Q3: How do I determine the optimal incubation time for my specific cell line?
The most reliable method is to perform a time-course experiment .[5][6] This involves treating your cells with a range of this compound concentrations and measuring cell viability at several different time points, such as 24, 48, and 72 hours.[5][6] This approach allows you to identify the time point that provides the most robust and reproducible dose-dependent response for calculating the IC50 value.
Q4: How does incubation time affect the calculated IC50 value?
The half-maximal inhibitory concentration (IC50) value can be time-dependent. Generally, as the incubation time with this compound increases, the IC50 value is expected to decrease.[6] This is because the compound has more time to exert its cytotoxic or cytostatic effects. Therefore, it is critical to establish and maintain a consistent incubation time across all related experiments to ensure that your results are comparable.
Experimental Protocols
Protocol: Time-Course Viability Assay Using MTT
This protocol outlines the steps to determine the optimal incubation time for this compound.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.[8]
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution.[7] Prepare one plate for each time point (e.g., 24h, 48h, 72h).
-
-
Incubation:
-
Return the plates to the 37°C, 5% CO₂ incubator for the designated time periods (24, 48, or 72 hours).[7]
-
-
MTT Assay:
-
At the end of each incubation period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[7][11]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Subtract the average absorbance of the "medium only" blank from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot dose-response curves (Viability % vs. log[this compound]) for each time point and determine the IC50 value.
-
Data Presentation
Illustrative Data: Effect of Incubation Time on this compound IC50
The following table presents hypothetical data to illustrate how the IC50 value of this compound might vary with different incubation times in a sensitive cancer cell line.
| Incubation Time | IC50 Value (nM) | 95% Confidence Interval (nM) | R² of Dose-Response Curve |
| 24 Hours | 85.2 | 75.1 - 96.6 | 0.97 |
| 48 Hours | 32.5 | 28.1 - 37.6 | 0.99 |
| 72 Hours | 15.8 | 13.5 - 18.5 | 0.99 |
Note: This data is for illustrative purposes only and is intended to guide experimental design.
Visualizations
Signaling Pathway, Workflows, and Troubleshooting
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
How to address batch-to-batch variability of Tamnorzatinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter batch-to-batch variability when working with Tamnorzatinib (ONO-7475). Consistent and reproducible experimental outcomes are critical for advancing research, and this guide offers a structured approach to identifying and mitigating potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as ONO-7475) is a potent and selective, orally active small molecule inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs).[1][2] These kinases are members of the TAM (Tyro3, Axl, Mer) family and are often overexpressed in various cancer cells.[2] By inhibiting Axl and Mer, this compound blocks their signaling pathways, which can inhibit tumor cell proliferation, survival, and migration.[2]
Q2: Why might I be observing batch-to-batch variability in my experiments with this compound?
While specific batch-to-batch variability for this compound is not widely documented, variations in experimental results with small molecule inhibitors can arise from several factors:
-
Chemical Purity and Impurities: Differences in the manufacturing process between batches can lead to variations in the purity profile. The presence of even small amounts of impurities can potentially affect biological activity.
-
Compound Stability and Storage: this compound, like many small molecules, has specific storage requirements to maintain its stability.[1] Improper handling, such as repeated freeze-thaw cycles or exposure to light and moisture, can lead to degradation of the compound.
-
Solubility and Formulation: The solubility of this compound can be influenced by the solvent and the preparation of stock solutions.[1] Inconsistent dissolution between batches can result in different effective concentrations in your assays.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different physical properties, including solubility and bioavailability, which could contribute to variability.
Q3: How should I properly store and handle this compound to minimize variability?
To ensure consistency, it is crucial to adhere to the manufacturer's storage and handling instructions. General recommendations include:
-
Storage of Powder: Store the solid compound at -20°C for long-term stability.[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C.[1]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Compound Concentration Inaccuracy | 1. Verify the concentration of your stock solution. If possible, use a spectrophotometric method or High-Performance Liquid Chromatography (HPLC) for quantification. 2. Ensure your serial dilutions are accurate. Use calibrated pipettes and perform dilutions carefully. |
| Variable Enzyme/Cell Activity | 1. Ensure the kinase enzyme used in biochemical assays is from the same lot and has been stored correctly. 2. For cell-based assays, use cells within a consistent and low passage number range. Ensure consistent cell seeding density. |
| Assay Conditions | 1. Maintain consistent ATP concentration in kinase assays, as IC50 values of ATP-competitive inhibitors are sensitive to this. 2. Ensure consistent incubation times and temperatures for all experiments. |
| Compound Precipitation | 1. Visually inspect for any precipitation of the compound in your assay media. 2. Determine the optimal solvent and final concentration to ensure solubility throughout the experiment. |
Issue 2: Unexpected or Variable Cellular Phenotypes
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | 1. While this compound is selective for Axl and Mer, high concentrations may inhibit other kinases.[1] Perform a dose-response experiment to determine the lowest effective concentration. 2. Use a structurally different Axl/Mer inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
| Cell Line-Specific Responses | 1. Different cell lines may have varying levels of Axl and Mer expression, leading to different sensitivities to this compound.[1] Confirm the expression levels of the target kinases in your cell lines via Western blot or qPCR. |
| Activation of Compensatory Pathways | 1. Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways. Investigate other relevant signaling pathways (e.g., EGFR, PI3K/Akt) to assess for any crosstalk. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| AXL | 0.7 | Cell-based Tyrosine Kinase Assay |
| MER | 1.0 | Cell-based Tyrosine Kinase Assay |
| TYRO3 | 8.7 | Cell-based Tyrosine Kinase Assay |
| TRKB | 15.8 | Cell-based Tyrosine Kinase Assay |
| PDGFR alpha | 28.9 | Cell-based Tyrosine Kinase Assay |
| TRKA | 35.7 | Cell-based Tyrosine Kinase Assay |
| FLT3 | 147 | Cell-based Tyrosine Kinase Assay |
| Data sourced from MedChemExpress and Selleck Chemicals.[1] |
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 10 µg/mL in 50:50 ACN/water.
-
Mobile Phase:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Analyze the chromatogram to determine the area of the main peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: In Vitro Axl Kinase Assay
This protocol is for determining the inhibitory activity of different batches of this compound against Axl kinase.
Materials:
-
Recombinant human Axl kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
Prepare a 2X kinase/substrate mix by diluting the Axl kinase and peptide substrate in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer. The final concentration should ideally be at the Km for Axl.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the ADP generated according to the ADP-Glo™ Kinase Assay kit instructions.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the kinase activity against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Axl and Mer signaling pathway inhibited by this compound.
References
Improving the therapeutic window of Tamnorzatinib in combination studies
Welcome to the technical support center for Tamnorzatinib (ONO-7475) combination studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and understanding the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available and selective inhibitor of the Axl and Mer receptor tyrosine kinases (RTKs)[1]. As a potent, dual inhibitor, it binds to and prevents the activity of both Axl and Mer[1][2]. This action blocks their signaling pathways, which in turn inhibits the proliferation and migration of tumor cells that overexpress these kinases[1][2]. The TAM (Tyro3, Axl, and Mer) family of RTKs, when overexpressed, plays a significant role in tumor cell proliferation, survival, invasion, angiogenesis, metastasis, and drug resistance[1].
dot
Caption: this compound blocks Axl/Mer signaling pathways.
Q2: What are the key considerations for designing a combination study with this compound?
When designing a combination study, it is crucial to consider the partner drug's mechanism of action and the potential for synergistic effects. For instance, this compound has been shown to sensitize AXL-overexpressing EGFR-mutant non-small cell lung cancer (NSCLC) cells to EGFR tyrosine kinase inhibitors (TKIs) like osimertinib[3][4]. It can also suppress the emergence of tolerant cells to these EGFR-TKIs[3][4]. Combination with immunotherapy, such as the anti-PD-1 antibody nivolumab, is another area of investigation, as this compound may also act on immune cells[5][6].
dot
Caption: Logical workflow for designing combination studies.
Troubleshooting Guides
Problem 1: Suboptimal efficacy in a combination study with an EGFR-TKI.
-
Possible Cause 1: Low Axl Expression. The synergistic effect of this compound with EGFR-TKIs is more pronounced in cells with high Axl expression.
-
Troubleshooting Step: Confirm the Axl expression level in your cell lines or patient-derived models using techniques like Western Blot or immunohistochemistry. For in vitro studies, consider using cell lines known to have high Axl expression, such as PC-9 and HCC4011, as opposed to those with low expression like HCC827[4].
-
-
Possible Cause 2: Insufficient Drug Concentration. The concentration of this compound or the partner drug may not be optimal to achieve a synergistic effect.
-
Troubleshooting Step: Perform a dose-response matrix experiment to evaluate a range of concentrations for both drugs. This will help in determining the optimal concentrations for achieving synergy, often quantified by a Combination Index (CI).
-
Problem 2: Unexpected toxicity in an in vivo combination study.
-
Possible Cause 1: Overlapping Toxicities. this compound and the combination partner may have overlapping toxicities that are exacerbated when administered together.
-
Troubleshooting Step: Review the known safety profiles of both drugs. In a Phase 1 study of this compound with nivolumab, dose-limiting toxicities included nephritis, colitis, and abnormal hepatic function[5][6]. Consider a dose-escalation study design to identify the maximum tolerated dose (MTD) of the combination.
-
-
Possible Cause 2: Pharmacokinetic Interactions. One drug may be altering the metabolism or clearance of the other, leading to increased exposure and toxicity.
-
Troubleshooting Step: Conduct pharmacokinetic (PK) analysis to measure the plasma concentrations of both drugs when administered alone and in combination. This will help determine if a drug-drug interaction is occurring.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Axl | 0.7 | Cell-based Tyrosine Kinase Assay |
| Mer | 1.0 | Cell-based Tyrosine Kinase Assay |
| TYRO3 | 8.7 | Cell-based Tyrosine Kinase Assay |
| TRKB | 15.8 | Cell-based Tyrosine Kinase Assay |
| PDGFR alpha | 28.9 | Cell-based Tyrosine Kinase Assay |
| TRKA | 35.7 | Cell-based Tyrosine Kinase Assay |
| FLT3 | 147 | Cell-based Tyrosine Kinase Assay |
| Data sourced from MedChemExpress[4] |
Table 2: Phase 1 Clinical Trial Data of this compound Monotherapy vs. Combination with Nivolumab
| Parameter | This compound Monotherapy (N=12) | This compound + Nivolumab (N=12) |
| Dosing | 3, 6, or 10 mg once daily | 3, 6, or 10 mg once daily + 240 mg Nivolumab every 2 weeks |
| Any Grade Adverse Events (%) | 91.7 | 91.7 |
| Grade ≥3 Adverse Events (%) | 0 | 16.7 |
| Objective Response Rate (%) | 0 | 8.3 |
| Disease Control Rate (%) | 25.0 | 33.3 |
| Data from a Phase 1 study in patients with advanced or metastatic solid tumors[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Synergy
-
Cell Seeding: Plate cancer cells (e.g., Axl-high NSCLC cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the partner drug (e.g., Osimertinib). This involves serial dilutions of each drug individually and in combination at fixed ratios.
-
Treatment: Treat the cells with the drug combinations for a specified period (e.g., 72 hours)[4]. Include vehicle-treated cells as a negative control.
-
Viability Assessment: After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
dot
Caption: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Xenograft Model for Combination Efficacy
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MOLM13 for AML or Axl-overexpressing NSCLC cells) into immunocompromised mice[3][7].
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups: Vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.
-
Treatment Administration: Administer the drugs according to the planned schedule (e.g., daily oral gavage for this compound)[5][6].
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pathway modulation, immunohistochemistry for biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed differences. In xenograft models of AXL-overexpressing EGFR-mutated lung cancer, the combination of this compound and osimertinib has been shown to markedly regress tumors and delay regrowth[3][7].
References
Validation & Comparative
Head-to-Head Comparison: Tamnorzatinib vs. Gilteritinib for FLT3-ITD Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two targeted therapies for FMS-like tyrosine kinase 3 (FLT3)-internal tandem duplication (ITD) positive Acute Myeloid Leukemia (AML): Tamnorzatinib (SY-5609/ONO-7475) and the FDA-approved drug, Gilteritinib. This comparison is based on available preclinical data to inform research and development decisions.
Executive Summary
Gilteritinib is a potent, second-generation FLT3 inhibitor with established clinical efficacy in relapsed or refractory FLT3-mutated AML.[1][2][3][4][5] Preclinical data demonstrates its high potency against FLT3-ITD and various resistance mutations.[2][6] this compound, currently in earlier stages of development, is a highly selective and potent oral inhibitor of cyclin-dependent kinase 7 (CDK7) that has also been characterized as a dual Axl/Mer inhibitor with demonstrated preclinical activity against FLT3-ITD AML cell lines.[1][7] While direct head-to-head clinical data is unavailable, this guide synthesizes the existing preclinical evidence to offer a comparative perspective on their mechanisms of action and anti-leukemic activity.
Data Presentation: Preclinical Efficacy
The following tables summarize the available preclinical data for this compound and Gilteritinib against common FLT3-ITD AML cell lines. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency Against FLT3-ITD
| Compound | Target(s) | Cell Line | IC50 / Effect | Citation(s) |
| This compound | Axl/Mer, FLT3 | MOLM-13 | 10 nM significantly reduces cell viability by >50% | [8] |
| MV4;11 | 10 nM significantly reduces cell viability by >50% | [8] | ||
| FLT3 (general) | IC50: 147 nM | |||
| Gilteritinib | FLT3, AXL | MOLM-13 | IC50: 2.9 nM | [5] |
| MV4-11 | IC50: 0.92 nM | [5] | ||
| FLT3-ITD | IC50: 0.7 - 1.8 nM (in media) | [2] | ||
| FLT3-ITD | IC50: 17 - 33 nM (in plasma) | [2] | ||
| FLT3-D835Y | IC50: 1.6 nM | [5] |
Table 2: In Vitro Effects on Cell Viability and Apoptosis
| Compound | Cell Line | Assay | Key Findings | Citation(s) |
| This compound | MOLM-13, MV4;11 | Apoptosis Assay | Induces apoptosis. | [8] |
| MV4;11 | Cell Viability | ~60% reduction in cell number with 10 nM single agent. | [1] | |
| Gilteritinib | MOLM-13, MV4-11 | Apoptosis Assay | Dose-dependent induction of apoptosis. | [9] |
| MV4-11 | Cell Viability | Significant reduction in proliferation with increasing concentrations. | [10] |
Mechanism of Action
Gilteritinib is a potent, selective, oral FLT3 tyrosine kinase inhibitor that targets both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations, including the D835Y mutation that confers resistance to other FLT3 inhibitors.[5][8][11][12] By binding to the ATP-binding pocket of the FLT3 kinase, Gilteritinib inhibits its autophosphorylation and downstream signaling through pathways such as STAT5, RAS/MAPK, and PI3K/AKT, which are critical for the proliferation and survival of leukemic blasts.[13] Gilteritinib also exhibits inhibitory activity against the AXL receptor tyrosine kinase, which has been implicated in resistance to FLT3 inhibitors.[5][6]
This compound has a dual mechanism of action relevant to AML. It is a potent inhibitor of the Axl and Mer receptor tyrosine kinases (TAM family).[7] AXL is often overexpressed in AML and its inhibition can suppress survival and proliferation signaling in FLT3-ITD AML cells.[1][7] Additionally, preclinical studies have shown that this compound directly kills or arrests the growth of FLT3-ITD AML cells.[7] The exact mechanism of its anti-FLT3-ITD activity is still under full investigation but appears to involve the induction of apoptosis.[8]
Signaling Pathway Diagrams
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase activity.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compounds (Gilteritinib, this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the FLT3 kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
luminescence is measured using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition of kinase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Representative Protocol)
Objective: To assess the effect of test compounds on the viability of FLT3-ITD AML cell lines.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Gilteritinib, this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque-walled plates
Procedure:
-
Seed the AML cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values.
In Vivo Xenograft Model (Representative Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of test compounds in a mouse model of FLT3-ITD AML.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
FLT3-ITD positive AML cell line (e.g., MV4-11) engineered to express luciferase
-
Test compounds (Gilteritinib, this compound) formulated for oral gavage
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Inject the luciferase-expressing AML cells intravenously or subcutaneously into the immunodeficient mice.
-
Monitor tumor engraftment and growth via bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment groups (vehicle, Gilteritinib, this compound).
-
Administer the compounds daily via oral gavage at predetermined doses.
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and tissues for further analysis (e.g., pharmacodynamic markers).
-
Analyze the data to compare tumor growth inhibition and survival between the treatment groups.
Caption: A typical workflow for the preclinical evaluation of a novel AML drug.
Conclusion
Based on the available preclinical data, Gilteritinib demonstrates highly potent and specific inhibition of FLT3-ITD in the low nanomolar range. This compound also shows promising anti-leukemic activity against FLT3-ITD AML cell lines, likely through its dual Axl/Mer and potential direct FLT3 inhibitory effects. A direct, head-to-head preclinical study would be necessary to definitively compare their potency and efficacy. The differing primary targets of these two molecules—FLT3 for Gilteritinib and Axl/Mer/CDK7 for this compound—may offer different therapeutic opportunities and potential for combination therapies. Further investigation into this compound's precise mechanism of action in FLT3-ITD AML and its efficacy in in vivo models is warranted to fully understand its potential as a novel therapeutic agent.
References
- 1. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAM Inhibitor ONO-7475 Combination with Sorafenib Is Effective Using in Vitro and In Vivo Models of FLT3 ITD Acute Myeloid Leukemia | Blood | American Society of Hematology [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Tamnorzatinib and Cabozantinib in MET-Amplified Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of tamnorzatinib and cabozantinib for the treatment of MET-amplified non-small cell lung cancer (NSCLC). While both are tyrosine kinase inhibitors (TKIs), their primary targets and available clinical data in this specific malignancy differ significantly. This document aims to present the current evidence for each compound, including their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used to generate this data.
Executive Summary
Cabozantinib, a multi-kinase inhibitor with activity against MET, has demonstrated clinical activity in patients with MET-altered NSCLC, including a small cohort with MET amplification. In contrast, this compound is a potent Axl/Mer inhibitor, with its primary investigation in NSCLC focused on overcoming resistance to EGFR inhibitors in AXL-overexpressing tumors. Direct comparative studies of this compound and cabozantinib in MET-amplified NSCLC are not currently available. This guide, therefore, presents a parallel evaluation based on existing, separate lines of evidence.
Mechanism of Action
Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Cabozantinib is a potent inhibitor of several tyrosine kinases, including MET, VEGFR2, AXL, and RET.[1] Its anti-tumor activity in MET-amplified NSCLC is primarily attributed to its direct inhibition of the MET receptor tyrosine kinase. By binding to the MET kinase domain, cabozantinib blocks the downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, migration, and invasion. Cabozantinib is classified as a type II TKI, binding to the inactive conformation of the MET kinase.[2]
This compound (ONO-7475): A Dual Axl/Mer Inhibitor
This compound is a highly potent and selective dual inhibitor of Axl and Mer, two members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3] Its primary role in NSCLC, as suggested by preclinical studies, is to counteract resistance to EGFR-TKIs in tumors with high AXL expression.[4] While there is crosstalk between the AXL and MET signaling pathways, there is currently no direct evidence to suggest that this compound has significant inhibitory activity against MET itself. Its potential utility in MET-amplified NSCLC would likely be indirect, potentially through the inhibition of AXL-mediated resistance mechanisms that could be co-activated with MET.
Signaling Pathway Diagrams
Preclinical and Clinical Efficacy
Cabozantinib in MET-Amplified NSCLC
Clinical Data:
A phase II clinical trial (NCT01639508) evaluated the efficacy of cabozantinib in patients with MET-altered lung cancers.[2][5][6] The study enrolled a cohort of patients with MET amplification.
| Parameter | Cabozantinib in MET-Altered NSCLC (NCT01639508) |
| Patient Population | Patients with metastatic, MET-altered lung cancers. |
| MET Amplification Cohort | 2 patients (7%) with MET amplification only; 3 patients (11%) with concurrent MET exon 14 alteration and amplification.[5] |
| Treatment | Cabozantinib 60 mg daily.[5] |
| Overall Response Rate (ORR) | 20% in the overall assessable patient population (n=25).[5] No responses were observed in patients with MET amplification alone.[2] |
| Median Progression-Free Survival (PFS) | 4.5 months (95% CI: 3.3-5.7) in the overall population.[5] |
| Median Overall Survival (OS) | 7.2 months (95% CI: 2.9-11.5) in the overall population.[5] |
Preclinical Data:
Preclinical studies have shown that cabozantinib can overcome resistance to type I MET TKIs.[2] In xenograft models of MET-driven tumors, cabozantinib has demonstrated significant inhibition of tumor growth and metastasis.[7]
This compound in MET-Amplified NSCLC
Clinical Data:
There is currently no published clinical data on the efficacy of this compound specifically in patients with MET-amplified NSCLC. A phase 1 study of this compound alone and in combination with nivolumab in patients with advanced solid tumors did not focus on a MET-amplified population.[8]
Preclinical Data:
Preclinical studies of this compound in NSCLC have focused on its ability to overcome resistance to EGFR inhibitors in AXL-overexpressing cell lines.[4][9] In these models, this compound in combination with osimertinib led to marked tumor regression and delayed tumor regrowth compared to osimertinib alone.[4] There is no direct preclinical evidence to date demonstrating the efficacy of this compound in MET-amplified NSCLC models.
| Parameter | This compound (ONO-7475) Preclinical Data (in AXL-overexpressing, EGFR-mutant NSCLC) |
| In Vitro Activity | Sensitizes AXL-overexpressing EGFR-mutant NSCLC cells to EGFR-TKIs (osimertinib and dacomitinib).[4] |
| IC50 Values | Axl: 0.7 nM; Mer: 1.0 nM (cell-based tyrosine kinase assay).[3] |
| In Vivo Activity | Combination with osimertinib in xenograft models of AXL-overexpressing, EGFR-mutated lung cancer resulted in significant tumor regression and delayed regrowth.[4] |
Experimental Protocols
Cabozantinib Clinical Trial (NCT01639508) Methodology
-
Study Design: Single-arm, Simon two-stage phase 2 trial.[2]
-
Patient Selection: Patients with metastatic or unresectable NSCLC harboring a MET alteration (including amplification, mutation, or overexpression) were enrolled. MET alterations were identified by next-generation sequencing (NGS) of tumor tissue or circulating tumor DNA (ctDNA).[2]
-
Treatment: Patients received cabozantinib at a dose of 60 mg orally once daily.[2]
-
Efficacy Assessment: The primary endpoint was the objective response rate (ORR), assessed according to RECIST v1.1. Secondary endpoints included progression-free survival (PFS) and overall survival (OS).[2]
Representative Preclinical Experimental Protocols
Cell Viability Assay (for Cabozantinib):
-
MET-amplified NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of cabozantinib or vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Xenograft Tumor Model (for Cabozantinib):
-
MET-amplified NSCLC cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives daily oral gavage of cabozantinib, while the control group receives a vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting for target engagement).[10]
Kinase Inhibition Assay (for this compound):
-
The inhibitory activity of this compound against a panel of recombinant kinases is assessed using an in vitro kinase assay.
-
This can be performed using various platforms, such as ADP-Glo or a mobility shift assay.
-
The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
-
IC50 values are determined from the dose-response curves.[4]
Experimental Workflow Diagram
Conclusion
Cabozantinib has demonstrated modest clinical activity in a small number of patients with MET-amplified NSCLC, supporting its role as a MET inhibitor. Further investigation in a larger, dedicated cohort of patients with MET amplification is warranted to fully elucidate its efficacy.
This compound, a potent Axl/Mer inhibitor, has a strong preclinical rationale for use in combination with EGFR-TKIs to overcome resistance in AXL-overexpressing, EGFR-mutant NSCLC. There is currently no direct evidence to support its use in MET-amplified NSCLC. Future research could explore the potential role of AXL/Mer signaling as a resistance mechanism to MET inhibitors in MET-amplified NSCLC, which might then provide a rationale for investigating the combination of this compound with a MET inhibitor in this setting.
For drug development professionals, the distinct mechanisms of action of these two compounds highlight different therapeutic strategies. Cabozantinib represents a direct approach to targeting the MET oncogenic driver, while this compound exemplifies a strategy of targeting resistance pathways. The choice between these or similar agents will depend on the specific molecular context of the tumor and the evolving landscape of resistance mechanisms in MET-amplified NSCLC.
References
- 1. medkoo.com [medkoo.com]
- 2. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Sensitivity: A Comparative Guide to Predictive Biomarkers for Tamnorzatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tamnorzatinib (ONO-7475), a potent dual inhibitor of AXL and MER receptor tyrosine kinases, with alternative therapeutic strategies. We delve into the predictive biomarkers that govern sensitivity to this novel agent, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.
Executive Summary
This compound has demonstrated significant promise in preclinical models, particularly in cancers characterized by specific molecular alterations. This guide highlights the critical role of AXL (Anexelekto) receptor tyrosine kinase expression as a primary predictive biomarker for this compound sensitivity. In non-small cell lung cancer (NSCLC), high AXL expression correlates with increased sensitivity to this compound, especially in combination with EGFR tyrosine kinase inhibitors (TKIs). Furthermore, in Acute Myeloid Leukemia (AML) harboring FLT3-internal tandem duplication (ITD) mutations, this compound shows potent anti-leukemic activity, suggesting FLT3-ITD status as another key determinant of response.
This document presents a comparative analysis of this compound's efficacy against other targeted inhibitors, details the experimental methodologies for biomarker identification, and visualizes the underlying signaling pathways.
Performance Comparison: this compound vs. Alternative FLT3 Inhibitors
This compound's efficacy in FLT3-ITD positive AML positions it as a potential alternative or combination partner to existing FLT3 inhibitors. The following table summarizes the available preclinical data comparing the half-maximal inhibitory concentrations (IC50) of this compound with other prominent FLT3 inhibitors in relevant AML cell lines.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| This compound (ONO-7475) | AXL, MER, FLT3 | MV4-11 (FLT3-ITD) | 0.40 | [1] |
| MOLM-13 (FLT3-ITD) | 0.89 | [1] | ||
| MOLM-14 (FLT3-ITD) | 0.73 | [1] | ||
| Gilteritinib | FLT3, AXL | MOLM-13 (FLT3-ITD) | 1-10 | [2] |
| MV4-11 (FLT3-ITD) | 1-10 | [2] | ||
| Quizartinib | FLT3 | MV4-11 (FLT3-ITD) | 0.40 | [1] |
| MOLM-13 (FLT3-ITD) | 0.89 | [1] | ||
| MOLM-14 (FLT3-ITD) | 0.73 | [1] |
Note: Direct head-to-head comparisons in the same study provide the most robust data. IC50 values can vary based on experimental conditions.
Predictive Biomarkers for this compound Sensitivity
AXL Expression in Solid Tumors
High expression of the AXL receptor tyrosine kinase is a key predictive biomarker for this compound sensitivity, particularly in the context of acquired resistance to EGFR inhibitors in NSCLC.
-
Experimental Workflow for AXL Biomarker Identification:
References
Independent Validation of Tamnorzatinib's In Vivo Anti-Tumor Efficacy: A Comparative Guide
In the landscape of targeted oncology, Tamnorzatinib (also known as ONO-7475) has emerged as a potent and selective dual inhibitor of Axl and Mer receptor tyrosine kinases. These kinases are key mediators of tumor cell proliferation, survival, and drug resistance, making them compelling targets in various malignancies. This guide provides an objective comparison of this compound's in vivo anti-tumor effects against other therapeutic alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Axl/Mer Inhibition
This compound exerts its anti-tumor effects by binding to and inhibiting the activity of Axl and Mer, two members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases[1][2][3]. In malignancies such as FLT3-ITD Acute Myeloid Leukemia (AML), the inhibition of Axl leads to the downstream suppression of critical survival signaling pathways, including the inhibition of kinases like ERK1/2 and a reduction in the expression of the anti-apoptotic protein MCL-1[1][4]. This mode of action not only impacts the viability of cancer cells directly but also helps to overcome resistance to other targeted agents[1][5][6][7]. In solid tumors like non-small cell lung cancer (NSCLC), AXL overexpression is a known mechanism of resistance to EGFR inhibitors, and this compound has been shown to re-sensitize resistant tumors to drugs like osimertinib[8][9][10].
In Vivo Efficacy in Acute Myeloid Leukemia (AML)
This compound has demonstrated significant in vivo activity in xenograft models of FLT3-ITD positive AML, a subtype associated with poor prognosis. Studies utilizing the MOLM13 human AML cell line have shown that this compound, as a single agent and in combination, can reduce leukemic burden and significantly extend survival.
Table 1: In Vivo Efficacy of this compound in a MOLM13 AML Xenograft Model
| Treatment Group | Dosage & Schedule | Median Survival (Days) | Outcome vs. Control | Reference |
| Control (Vehicle) | 0.1% Tween80, p.o., 5 days/week | 16 | - | [1] |
| This compound (ONO-7475) | 10 mg/kg, p.o., 5 days/week | Significantly Extended | Prolonged Survival | [1] |
| Venetoclax (ABT-199) | 100 mg/kg, p.o., 5 days/week | 18 | Modest Survival Benefit | [1] |
| This compound + Venetoclax | 10 mg/kg + 100 mg/kg, p.o., 5 days/week | Potently Extended | Synergistic Effect on Survival | [1][6] |
| Sorafenib | 5 mg/kg, p.o., 5 days/week | Limited Effect | - | [11] |
| This compound + Sorafenib | 10 mg/kg + 5 mg/kg, p.o., 5 days/week | Significantly Enhanced | Reduced Leukemia Burden & Enhanced Survival | [11] |
p.o. = per os (by mouth/oral gavage)
In Vivo Efficacy in Non-Small Cell Lung Cancer (NSCLC)
In AXL-overexpressing, EGFR-mutated NSCLC models, this compound has been shown to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). The combination of this compound with osimertinib leads to marked tumor regression and delayed regrowth.
Table 2: In Vivo Efficacy of this compound in an NSCLC Xenograft Model
| Treatment Group | Cell Line | Dosage & Schedule | Tumor Growth Outcome | Reference |
| Control (Vehicle) | PC-9KGR | - | Progressive Tumor Growth | [8] |
| This compound (ONO-7475) | PC-9KGR | 10 mg/kg | Minimal effect on tumor growth | [8] |
| Osimertinib | PC-9KGR | 5 mg/kg | Initial tumor regression followed by regrowth | [8] |
| This compound + Osimertinib | PC-9KGR | 10 mg/kg + 5 mg/kg | Marked tumor regression and delayed regrowth | [8][9] |
Comparative Analysis
This compound demonstrates a clear advantage over single-agent therapies in specific, biomarker-defined cancer models.
-
In FLT3-ITD AML , this compound monotherapy extends survival, but its true potential is unlocked in combination with agents like the BCL2 inhibitor Venetoclax, where it shows strong synergistic activity, and with the FLT3 inhibitor Sorafenib[1][11]. This suggests a mechanism-based combination strategy is highly effective. Another Axl inhibitor, BGB324, has also shown efficacy in AML models, indicating that Axl is a valid therapeutic target in this disease[12].
-
In AXL-driven NSCLC , this compound's ability to restore sensitivity to a standard-of-care EGFR inhibitor like osimertinib addresses a critical unmet need in acquired resistance[8][10]. The data indicates that combination therapy from the outset provides a more durable response compared to sequential treatment.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of these findings. Below are the summarized protocols for the key in vivo experiments cited.
AML Xenograft Model Protocol
-
Cell Line: MOLM13 human AML cells, engineered to express luciferase and Green Fluorescent Protein (luc/gfp), are used for in vivo tracking[1][6][11].
-
Animal Model: Immunocompromised mice, typically NOD/SCID gamma (NSG) mice, are utilized to allow for the engraftment of human leukemic cells[1][6][11].
-
Engraftment: A suspension of 6x10^5 MOLM13 luc/gfp cells is injected into the tail vein of each mouse[1].
-
Monitoring: Leukemia burden is monitored non-invasively using an In-Vivo Imaging System (IVIS) to measure bioluminescence[1][6][11]. Engraftment is confirmed before the initiation of treatment.
-
Drug Administration: this compound and comparator drugs are administered via oral gavage, typically on a 5-day-a-week schedule. The vehicle control often consists of 0.1% Tween80 or a similar suspension agent[1][11].
-
Endpoints: The primary endpoints are the reduction in leukemic burden (measured by radiance fold change) and overall survival[1].
NSCLC Xenograft Model Protocol
-
Cell Lines: PC-9 (EGFR exon 19 deletion) and PC-9KGR (osimertinib-resistant, AXL-overexpressing) human NSCLC cell lines are used[8].
-
Animal Model: Athymic nude mice are typically used for subcutaneous tumor implantation.
-
Tumor Implantation: Cells are suspended in a matrix solution (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Monitoring: Tumor growth is monitored by measuring tumor volume with calipers twice weekly. Animal weight is also monitored as a measure of toxicity[8].
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups. Drugs are administered orally according to the specified schedule[8].
-
Endpoints: The primary endpoint is tumor volume over time. Immunohistochemical analysis of tumor tissue for proliferation markers (e.g., Ki-67) may also be performed at the end of the study[8].
References
- 1. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. ashpublications.org [ashpublications.org]
- 7. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
Tamnorzatinib's Selectivity Profile: A Comparative Assessment Against Other Tyrosine Kinases
For Immediate Release
This guide provides a detailed comparative analysis of Tamnorzatinib (ONO-7475), a potent and selective dual inhibitor of AXL and MER receptor tyrosine kinases, against a panel of other tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the cross-reactivity profile and potential off-target effects of this compound. The information presented herein is compiled from publicly available experimental data.
Executive Summary
This compound is a promising therapeutic agent primarily targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, with high potency against AXL and MER.[1][2][3] Understanding its selectivity is crucial for predicting its efficacy and potential side effects. This guide summarizes the inhibitory activity of this compound against a panel of tyrosine kinases, details the experimental methodologies used for these assessments, and provides visual representations of the relevant signaling pathways to offer a comprehensive overview of its cross-reactivity profile.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a selection of tyrosine kinases. The data indicates high potency for AXL and MER, with varying degrees of activity against other kinases.
| Kinase Target | IC50 (nM) | Assay Type |
| AXL | 0.7 | Cell-based Tyrosine Kinase Assay |
| MER | 1.0 | Cell-based Tyrosine Kinase Assay |
| TYRO3 | 8.7 | Cell-based Tyrosine Kinase Assay |
| TRKB | 15.8 | Cell-based Tyrosine Kinase Assay |
| EphB2 | - | Cell-based Tyrosine Kinase Assay |
| PDGFR alpha | 28.9 | Cell-based Tyrosine Kinase Assay |
| TRKA | 35.7 | Cell-based Tyrosine Kinase Assay |
| TRKC | - | Cell-based Tyrosine Kinase Assay |
| FLT3 | 147 | Cell-based Tyrosine Kinase Assay |
| 52 Other Kinases | >100-fold vs AXL | Cell-based Tyrosine Kinase Assay |
Data compiled from publicly available sources.[4] The inhibitory activity against 60 tyrosine kinases was assessed, with 52 kinases showing less than 50% inhibition at 100 nmol/L, leading to an estimated IC50 ratio of >100 compared to AXL.[4] For the 8 kinases with significant inhibition, IC50 values were determined.[4]
Experimental Protocols
The determination of kinase inhibition profiles is critical for characterizing the selectivity of a drug candidate. Below are detailed methodologies for common types of assays used in kinase inhibitor profiling, including those mentioned in the context of this compound's evaluation.
Off-Chip Mobility Shift Assay (MSA)
This biochemical assay is a robust method for measuring the activity of a wide range of kinases.
Principle: The assay quantifies the enzymatic activity of a kinase by measuring the conversion of a non-phosphorylated peptide substrate to a phosphorylated product. This is achieved by separating the substrate and product based on differences in their electrophoretic mobility in a microfluidic device.
Workflow:
Caption: Workflow of an Off-Chip Mobility Shift Assay.
Detailed Steps:
-
Reaction Setup: In a microplate, the kinase, a fluorescently labeled peptide substrate, ATP, and varying concentrations of the inhibitor (e.g., this compound) are combined in an appropriate assay buffer.
-
Kinase Reaction: The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the kinase to phosphorylate the substrate.
-
Termination: The reaction is stopped by adding a termination buffer, which typically contains EDTA to chelate magnesium ions essential for kinase activity.
-
Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the negatively charged phosphorylated product to migrate at a different velocity than the less negatively charged substrate.
-
Detection and Analysis: The separated substrate and product are detected by a laser-induced fluorescence detector. The ratio of the product to the sum of product and substrate is used to calculate the percentage of inhibition at each inhibitor concentration. IC50 values are then determined by fitting the data to a dose-response curve.
Cell-Based Tyrosine Kinase Assay (e.g., ACD Cell-Based Assay)
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.
Principle: These assays typically utilize engineered cell lines that are dependent on the activity of a specific tyrosine kinase for their proliferation or survival. The inhibitory effect of a compound is measured by its ability to suppress this kinase-dependent phenotype.
Workflow:
Caption: Workflow of a Cell-Based Kinase Inhibition Assay.
Detailed Steps:
-
Cell Seeding: An engineered cell line, such as Ba/F3 cells expressing a specific tyrosine kinase, is seeded into microplates.
-
Compound Addition: The cells are treated with a range of concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for a period that allows for a significant effect on cell proliferation or survival, typically 48 to 72 hours.
-
Viability Measurement: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the percentage of inhibition of cell viability is calculated for each compound concentration relative to vehicle-treated control cells. IC50 values are then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
Signaling Pathway Diagrams
To provide a biological context for the on- and off-target activities of this compound, the following diagrams illustrate the signaling pathways of the primary targets (AXL and MER) and a key off-target kinase (FLT3).
AXL/MER Signaling Pathway
AXL and MER are members of the TAM family of receptor tyrosine kinases, which are activated by their ligands, Gas6 and Protein S. Their signaling plays a crucial role in cell survival, proliferation, migration, and immune regulation.
Caption: Simplified AXL/MER Signaling Pathway.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when activated by its ligand (FLT3 Ligand), stimulates downstream pathways involved in cell survival and proliferation, particularly in hematopoietic cells.
Caption: Simplified FLT3 Signaling Pathway.
Conclusion
This compound is a highly potent inhibitor of AXL and MER tyrosine kinases. While it demonstrates selectivity, it also exhibits inhibitory activity against other kinases, including TYRO3, TRK family members, PDGFR alpha, and FLT3, albeit at higher concentrations. The data presented in this guide provides a valuable resource for researchers to understand the cross-reactivity profile of this compound and to inform the design and interpretation of future preclinical and clinical studies. The detailed experimental protocols offer a foundation for the replication and expansion of these findings.
References
A Comparative Guide to the Preclinical Reproducibility of Tamnorzatinib, an AXL/MER Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for Tamnorzatinib (ONO-7475) and other investigational AXL/MER tyrosine kinase inhibitors. The objective is to offer a consolidated resource for evaluating the consistency and potential reproducibility of preclinical findings in this class of targeted cancer therapies. Given the challenges in accessing full-text preclinical study reports, this guide summarizes publicly available data and presents generalized experimental workflows.
Introduction to this compound and the AXL/MER Pathway
This compound is an orally active, potent, and selective dual inhibitor of AXL and MER receptor tyrosine kinases.[1][2][3] These kinases are members of the TAM (TYRO3, AXL, MER) family and are implicated in various aspects of cancer progression, including cell proliferation, survival, invasion, and resistance to therapy.[4] The AXL/MER signaling pathway, when activated by its ligand Gas6, triggers downstream cascades such as PI3K/AKT and MAPK, promoting cancer cell survival and proliferation. Inhibition of this pathway is a promising strategy in oncology.
This guide compares the preclinical efficacy of this compound with other AXL/MER inhibitors:
-
TP-0903 (Dubermatinib): A selective AXL inhibitor.[9][10][11][12][13]
-
Bemcentinib (R428): A selective AXL inhibitor.[14][15][16][17][18][19][20]
-
Amuvatinib (MP470): A multi-targeted tyrosine kinase inhibitor with activity against AXL.[24][25][26][27]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo preclinical data gathered for this compound and its comparators.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound (ONO-7475) | AXL, MER | 0.7, 1.0 | Also inhibits FLT3 with an IC50 of 147 nM.[1] |
| UNC2025 | MER, FLT3 | 0.74, 0.8 | >45-fold selectivity for MERTK over AXL (IC50 = 122 nM).[8] |
| TP-0903 (Dubermatinib) | AXL | 27 | Selective AXL inhibitor.[13] |
| Bemcentinib (R428) | AXL | 14 | >100-fold selective for AXL versus Abl; 50-100-fold selective over MER and TYRO3.[19] |
| BMS-777607 | Pan-TAM | - | Pan-TAM inhibitor.[22] |
| Amuvatinib (MP470) | c-Kit, PDGFRα, FLT3, c-Met, c-Ret, AXL | 950 (mutant c-Kit) | Multi-targeted kinase inhibitor.[25] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line(s) | Assay Type | Key Findings |
| This compound (ONO-7475) | MOLM13, MV4;11 (FLT3-ITD AML) | Viability, Apoptosis | Kills or growth arrests FLT3-ITD AML cells.[1][2] |
| UNC2025 | 697 (B-ALL), Molm-14 (AML) | Colony Formation | Inhibits colony formation.[6] |
| TP-0903 (Dubermatinib) | MV4-11 (R248W), Kasumi-1, HL-60 (TP53 mutant AML) | Viability | IC50 of 12-32 nM.[10][11] |
| Bemcentinib (R428) | MDA-MB-231, 4T1 (Breast Cancer) | Invasion | Dose-dependently inhibits invasion.[16][17] |
| BMS-777607 | U118MG, SF126 (Glioblastoma) | Viability, Apoptosis | Reduced cell viability and induced apoptosis at 12.5 μM.[21] |
| Amuvatinib (MP470) | LNCaP, PC-3 (Prostate Cancer) | Viability | IC50 of ~4 μM and ~8 μM, respectively.[25] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing and Administration | Key Outcomes |
| This compound (ONO-7475) | AML | MOLM13 Xenograft | 6 or 20 mg/kg, Oral gavage | Prolongs survival and suppresses AML cell infiltration.[1][2] |
| UNC2025 | Acute Leukemia | 697 Xenograft | 3 mg/kg, p.o. | Effective target inhibition.[6] |
| TP-0903 (Dubermatinib) | AML (TP53 mutant) | HL-60 Xenograft | 50 mg/kg, p.o. (5 days on/2 days off) | Prolonged median survival (63 days vs 46 days for vehicle).[10][11] |
| Bemcentinib (R428) | Breast Cancer Metastasis | MDA-MB-231-luc-D3H2LN | 125 mg/kg, p.o. (twice daily) | Significantly blocks metastasis development.[16][19] |
| BMS-777607 | Glioblastoma | SF126 Xenograft | 30-100 mg/kg, i.p. (twice a day) | 56% tumor volume reduction.[21] |
| Amuvatinib (MP470) | Prostate Cancer | LNCaP Xenograft | 20 mg/kg + 80 mg/kg Erlotinib | Significant tumor growth inhibition compared to control.[25] |
Experimental Protocols
Detailed experimental protocols are often not fully disclosed in publicly available literature. The following sections provide generalized methodologies based on the available information.
In Vitro Kinase Assays
These assays are typically performed to determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
General Protocol:
-
Reagents: Purified recombinant kinase (e.g., AXL, MER), substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
-
Procedure: The kinase, substrate, and test compound are incubated together in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like radioisotope incorporation (e.g., ³²P-ATP), fluorescence polarization, or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
-
Cell-Based Assays
These assays evaluate the effect of the compound on cancer cells in a laboratory setting.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo):
-
Cell Culture: Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 48-72 hours).
-
Measurement: A reagent (e.g., MTT, CellTiter-Glo reagent) is added to the wells. The reagent is converted by viable cells into a colored or luminescent product, which is then measured using a plate reader.
-
Analysis: The IC50 value, the concentration that reduces cell viability by 50%, is determined.
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining):
-
Treatment: Cells are treated with the test compound.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
Detection: The percentage of apoptotic cells is quantified using flow cytometry.
-
-
Cell Invasion Assays (e.g., Transwell Assay):
-
Setup: A Transwell insert with a porous membrane coated with a basement membrane extract (e.g., Matrigel) is placed in a well containing a chemoattractant (e.g., fetal bovine serum).
-
Seeding: Cancer cells, pre-treated with the test compound, are seeded in the upper chamber.
-
Incubation: The plate is incubated to allow cells to invade through the membrane.
-
Quantification: Non-invading cells are removed from the top of the membrane, and the invaded cells on the bottom are stained and counted.
-
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of a compound in a living organism, typically immunodeficient mice bearing human tumors.
-
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control (vehicle) groups. The test compound is administered according to a specific dose and schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers). Animal body weight and general health are also monitored.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or it may continue to assess survival. Tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and general experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mayo.edu [mayo.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. Bemcentinib (R428) | Axl Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 18. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. oncotarget.com [oncotarget.com]
- 24. A phase I, first-in-human dose-escalation study of amuvatinib, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. go.drugbank.com [go.drugbank.com]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
Tamnorzatinib in Resistant Tumors: A Comparative Analysis of Combination Therapy Versus Monotherapy
For Researchers, Scientists, and Drug Development Professionals
Tamnorzatinib (ONO-7475), a potent and selective dual inhibitor of AXL and MER receptor tyrosine kinases, is emerging as a promising agent in the landscape of targeted cancer therapy, particularly in the context of treatment-resistant tumors. This guide provides a comparative analysis of this compound administered as a monotherapy versus in combination with other anti-cancer agents, supported by preclinical and clinical data. The focus is on elucidating the synergistic effects and potential to overcome resistance mechanisms in various cancer types.
Efficacy in Preclinical Models: this compound with an EGFR-TKI
In preclinical studies involving non-small cell lung cancer (NSCLC) models with acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), the combination of this compound with the third-generation EGFR-TKI, osimertinib, has demonstrated significant synergistic activity.
In Vitro Efficacy
The combination of this compound and osimertinib has shown superior efficacy in reducing the viability of EGFR-mutated NSCLC cell lines with high AXL expression compared to either agent alone.
| Cell Line | Treatment | IC50 (nmol/L) |
| PC-9 | Osimertinib | 15.6 |
| This compound + Osimertinib (100 nmol/L) | 8.2 | |
| HCC4011 | Dacomitinib | 7.9 |
| This compound + Dacomitinib (100 nmol/L) | 3.5 |
In Vivo Efficacy
In a cell line-derived xenograft model using PC-9 cells (EGFR exon 19 deletion), the combination of this compound and osimertinib resulted in more profound and sustained tumor regression compared to osimertinib monotherapy.
| Treatment Group | Mean Tumor Volume (mm³) at Day 29 | Percent Tumor Growth Inhibition |
| Vehicle | ~1800 | - |
| Osimertinib (1 mg/kg/day) | ~750 | ~58% |
| This compound (10 mg/kg/day) + Osimertinib (1 mg/kg/day) | ~200 | ~89% |
Clinical Evaluation: this compound with an Immune Checkpoint Inhibitor
A phase 1 clinical trial (NCT03730337) evaluated the safety and preliminary efficacy of this compound as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with advanced or metastatic solid tumors.
Safety and Tolerability
The study enrolled 12 patients in the monotherapy arm and 12 in the combination therapy arm. This compound was tolerated at repeated once-daily oral doses up to 10 mg in both arms.[1] Dose-limiting toxicities were observed in one patient in the 10 mg combination cohort.[1]
| Parameter | This compound Monotherapy (N=12) | This compound + Nivolumab (N=12) |
| Median Age (years) | 63.5 | 56.0 |
| Any Grade Adverse Events | 91.7% | 91.7% |
| Grade ≥3 Adverse Events | 0% | 16.7% |
| Serious Adverse Events | 16.7% | 8.3% |
Biomarker Analysis
Biomarker analyses from the clinical trial suggest that the combination of this compound and nivolumab may enhance anti-tumor immunity.[1] Key observations included an activation of T-cell function, an increase in the ratio of inflammatory (M1) to immunosuppressive (M2) macrophages, and a suppression of the epithelial-to-mesenchymal transition (EMT) signature.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AXL/MER signaling pathway in the context of drug resistance and the experimental workflows for the preclinical studies.
References
A Researcher's Guide: Confirming Tamnorzatinib's Downstream Pathway Inhibition with Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for utilizing quantitative proteomics to validate the mechanism of action of Tamnorzatinib (ONO-7475), a potent dual inhibitor of AXL and MER receptor tyrosine kinases (RTKs). By profiling the global protein expression and phosphorylation changes, researchers can confirm target engagement and map the downstream signaling events affected by the inhibitor. This document outlines the experimental strategy, presents sample data, and offers a direct comparison to a vehicle control, illustrating the power of proteomics in drug development.
This compound is an orally available small molecule that selectively targets and binds to AXL and Mer, preventing their activation.[1] This action blocks critical downstream signaling pathways, including PI3K/AKT, MEK/ERK, and JAK/STAT, which are frequently dysregulated in various cancers to promote cell proliferation, survival, invasion, and drug resistance.[1][2][3] The drug has also demonstrated efficacy in killing FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutant acute myeloid leukemia (AML) cells.[4][5]
This guide uses a representative experiment on an AXL-overexpressing non-small cell lung cancer (NSCLC) cell line to demonstrate the methodology.
Comparative Analysis of Downstream Protein Modulation
Quantitative proteomics, specifically using Tandem Mass Tag (TMT) labeling, allows for the precise comparison of protein abundance across multiple samples simultaneously. In this representative experiment, AXL-expressing NSCLC cells were treated with either this compound or a vehicle control (DMSO). The subsequent analysis reveals significant downregulation of key proteins involved in the AXL signaling cascade.
Below is a summary of hypothetical, yet representative, quantitative proteomics data.
Table 1: Quantitative Proteomic Analysis of Key Downstream Proteins
| Protein | Gene | Pathway Association | Fold Change (this compound vs. Vehicle) | p-value |
| Phospho-AXL (Tyr702) | AXL | AXL/TAM Signaling | -3.5 | < 0.001 |
| Phospho-AKT (Ser473) | AKT1 | PI3K/AKT Signaling | -2.8 | < 0.005 |
| Phospho-ERK1/2 (Thr202/Tyr204) | MAPK3/1 | MAPK/ERK Signaling | -2.5 | < 0.005 |
| Phospho-STAT3 (Tyr705) | STAT3 | JAK/STAT Signaling | -2.2 | < 0.01 |
| Cyclin D1 | CCND1 | Cell Cycle Progression | -2.1 | < 0.01 |
| BCL-2 | BCL2 | Anti-Apoptosis | -1.9 | < 0.015 |
| Snail | SNAI1 | Epithelial-Mesenchymal Transition | -2.4 | < 0.005 |
Visualizing the Mechanism of Action
Understanding the signaling cascade targeted by this compound is crucial for interpreting proteomic data. The following diagram illustrates the AXL signaling pathway and the points of inhibition.
Experimental Protocols
Detailed and reproducible protocols are the foundation of high-quality proteomic studies. The following sections describe a standard workflow for this type of analysis.
Cell Culture and Treatment
-
Cell Line: AXL-overexpressing NSCLC cell line (e.g., H1299-AXL).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment Protocol: Cells are seeded and grown to 70-80% confluency. The medium is replaced with fresh medium containing either 100 nM this compound or an equivalent volume of DMSO (Vehicle Control).
-
Incubation: Cells are treated for 24 hours to allow for changes in protein expression and phosphorylation.
-
Harvesting: Cells are washed twice with ice-cold PBS, scraped, and pelleted by centrifugation. Pellets are flash-frozen in liquid nitrogen and stored at -80°C.
Protein Extraction, Digestion, and TMT Labeling
-
Lysis: Cell pellets are lysed in a buffer containing 8 M urea, protease, and phosphatase inhibitors. Lysates are sonicated to shear DNA and clarify by centrifugation.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Reduction and Alkylation: Proteins are reduced with DTT and alkylated with iodoacetamide.
-
Digestion: Proteins are digested overnight with Trypsin/Lys-C mix.
-
TMT Labeling: Peptides are labeled with TMTpro™ reagents according to the manufacturer's protocol. For this comparison, peptides from this compound-treated samples are labeled with one isobaric tag, and vehicle-treated samples with another.
-
Quenching and Pooling: The labeling reaction is quenched, and samples are pooled in a 1:1 ratio.
Mass Spectrometry and Data Analysis
-
Fractionation: The pooled, labeled peptide sample is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed on a high-resolution Orbitrap mass spectrometer. MS1 scans acquire data on peptide precursors, and MS2/MS3 scans acquire data on fragment ions for peptide identification and TMT reporter ion quantification.
-
Data Analysis: The raw data is processed using a software suite like Proteome Discoverer™. Spectra are searched against a human protein database. TMT reporter ion intensities are used to calculate the relative abundance of proteins between the this compound and vehicle-treated groups. Statistical analysis (e.g., t-test) is performed to identify significantly regulated proteins.
The diagram below outlines the complete experimental workflow.
This guide demonstrates that quantitative proteomics is an indispensable tool for confirming the downstream effects of targeted inhibitors like this compound. The ability to generate quantitative, proteome-wide data provides robust evidence of pathway inhibition and can uncover novel drug effects, thereby accelerating the drug development process.
References
Off-Target Kinase Inhibition Profile of Tamnorzatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase inhibition profile of Tamnorzatinib (ONO-7475) against other kinase inhibitors. The information is intended to assist researchers in understanding the selectivity of this compound and its potential applications and off-target effects in drug development.
Introduction to this compound
This compound is an orally available and selective inhibitor of the AXL and MER receptor tyrosine kinases, which are members of the TAM (Tyro3, Axl, Mer) family.[1] These kinases are often overexpressed in various tumor cell types and play crucial roles in tumor cell proliferation, survival, invasion, and metastasis.[1] this compound binds to and prevents the activity of both AXL and MER, thereby blocking their downstream signaling pathways.[1]
Comparative Kinase Inhibition Profile
To provide a clear comparison of this compound's selectivity, this section presents its kinase inhibition profile alongside two other kinase inhibitors: Gilteritinib and Pexidartinib. Gilteritinib is a second-generation FLT3 inhibitor that also exhibits activity against AXL, making it a relevant comparator. Pexidartinib is a selective CSF1R inhibitor, providing a reference for a different class of kinase inhibitors.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of these inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (ONO-7475) IC50 (nM) | Gilteritinib IC50 (nM) | Pexidartinib IC50 (nM) |
| AXL | 0.7 [2] | 0.73 [3] | - |
| MER | 1.0 [2] | >50% inhibition at 5 nM[3] | - |
| FLT3 | 147[3] | 0.29 [3] | 160[4] |
| TYRO3 | 8.7[3] | - | - |
| TRKA | 35.7[3] | >50% inhibition at 5 nM[3] | - |
| TRKB | 15.8[3] | - | - |
| PDGFRα | 28.9[3] | - | - |
| c-KIT | - | 230[3] | 10-27 [4][5] |
| CSF1R | - | - | 20 [5] |
| ALK | - | >50% inhibition at 1 nM[3] | - |
| LTK | - | >50% inhibition at 1 nM[3] | - |
| ROS1 | - | >50% inhibition at 5 nM[3] | - |
| RET | - | >50% inhibition at 5 nM[3] | - |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by the on-target and a key off-target activity of this compound.
Caption: AXL and MER Signaling Pathway Inhibition by this compound.
Caption: Off-target Inhibition of FLT3 Signaling by this compound.
Experimental Protocols
The following is a representative protocol for a biochemical kinase inhibition assay used to determine the IC50 values of kinase inhibitors. Specific parameters may vary depending on the kinase and the assay platform.
Objective: To determine the in vitro potency of a test compound (e.g., this compound) against a specific kinase by measuring the inhibition of kinase activity.
Materials:
-
Purified recombinant active kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at or near the Km for the specific kinase)
-
[γ-³³P]ATP (for radiometric assays) or detection reagents for non-radiometric assays (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader (scintillation counter for radiometric assays or luminometer/fluorometer for non-radiometric assays)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the compound stock to generate a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2.5 µL) of each compound dilution to the appropriate wells of a 384-well plate.
-
Include control wells:
-
100% activity control (no inhibitor): Wells containing only DMSO.
-
0% activity control (background): Wells containing all assay components except the kinase.
-
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase in the kinase assay buffer.
-
Add the kinase solution (e.g., 5 µL) to each well containing the compound and controls.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Prepare a master mix of the substrate and ATP (including [γ-³³P]ATP for radiometric assays) in the assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2.5 µL) to all wells.
-
Incubate the plate for the optimized reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
For Radiometric Assays:
-
Stop the reaction by adding an acid solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
For Non-Radiometric Assays (e.g., ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the high (100% activity) and low (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: General Experimental Workflow for a Biochemical Kinase Inhibition Assay.
Conclusion
This compound is a potent inhibitor of AXL and MER kinases. While it demonstrates selectivity, it also exhibits off-target activity against other kinases, including FLT3. This off-target profile is a critical consideration in its therapeutic development and application. Compared to a highly selective FLT3 inhibitor like Gilteritinib, this compound is less potent against FLT3. However, its potent dual inhibition of AXL and MER distinguishes it from other kinase inhibitors. Understanding the full kinome-wide selectivity through comprehensive panel screening is essential for predicting potential therapeutic benefits and adverse effects. The provided data and protocols serve as a guide for researchers to further investigate and compare the off-target kinase inhibition profile of this compound.
References
- 1. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pexidartinib for advanced tenosynovial giant cell tumor: results of the randomized phase 3 ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Benchmarking Tamnorzatinib: A Comparative Guide to Dual Axl/Mer Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The receptor tyrosine kinases Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, have emerged as critical targets in oncology. Their overexpression is linked to tumor progression, metastasis, and the development of therapeutic resistance across various cancer types. Dual inhibition of Axl and Mer presents a promising strategy to counteract these effects. This guide provides a comparative analysis of Tamnorzatinib (ONO-7475), a potent dual Axl/Mer inhibitor, against other notable inhibitors in this class, supported by available preclinical data.
Introduction to this compound
This compound is an orally available small molecule inhibitor that selectively targets both Axl and Mer kinases.[1][2] By blocking the activity of these kinases, this compound disrupts their downstream signaling pathways, thereby inhibiting the proliferation and migration of tumor cells that overexpress Axl and Mer.[1][2] These kinases play a pivotal role in various oncogenic processes, including cell survival, invasion, angiogenesis, and metastasis. Their expression is often associated with a poor prognosis and resistance to conventional cancer therapies.[1]
Axl/Mer Signaling Pathway
The Axl and Mer signaling cascades are primarily activated by their ligand, Gas6 (Growth arrest-specific 6).[3][4] This binding event leads to receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events.[4][5] Key pathways activated include the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, also involved in cell growth and differentiation.[3][6][7] These pathways collectively contribute to the malignant phenotype of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taking aim at Mer and Axl receptor tyrosine kinases as novel therapeutic targets in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Correlating In Vitro Sensitivity to Tamnorzatinib with In Vivo Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of Tamnorzatinib (ONO-7475), a potent dual inhibitor of AXL and MER receptor tyrosine kinases, with other targeted therapies. The data presented herein aims to elucidate the correlation between in vitro sensitivity and in vivo efficacy, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that targets AXL and MER, two receptor tyrosine kinases implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[1] By blocking the signaling pathways mediated by AXL and MER, this compound has demonstrated promising anti-tumor activity in various preclinical cancer models, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).
In Vitro Sensitivity of this compound
This compound has shown potent and selective inhibition of AXL and MER kinases in biochemical assays. Its anti-proliferative activity has been evaluated in a range of cancer cell lines, often in the context of overcoming resistance to other targeted agents.
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference |
| This compound (ONO-7475) | AXL | Cell-free | 0.7 | [1] |
| MER | Cell-free | 1.0 | [1] | |
| FLT3 | Cell-free | 147 | ||
| Bemcentinib (BGB324) | AXL | Cell-free | 14 | |
| Cabozantinib (XL184) | RET | Biochemical | 5.2 | [2] |
| MET | Biochemical | 1.3 | [2] | |
| VEGFR2 | Biochemical | 0.035 | [2] | |
| RET (M918T mutant) | Biochemical | 27 | [2] | |
| RET (Y791F mutant) | Biochemical | 1173 | [2] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Comparators. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative inhibitors against their respective kinase targets.
| Cell Line | Cancer Type | Treatment | IC50 / Effect | Reference |
| PC-9 | NSCLC | This compound + Osimertinib | Increased sensitivity to Osimertinib | |
| HCC4011 | NSCLC | This compound + Osimertinib | Increased sensitivity to Osimertinib | |
| MOLM13 | AML (FLT3-ITD) | This compound | Growth arrest and apoptosis | [1] |
| MV4;11 | AML (FLT3-ITD) | This compound | Growth arrest and apoptosis | |
| MES Neuroblastoma cell lines | Neuroblastoma | This compound, Cabozantinib, NPS-1034 | More sensitive compared to ADRN cell lines | |
| TT | Medullary Thyroid Cancer | Cabozantinib | IC50 of 94 nM for proliferation inhibition | [2] |
Table 2: In Vitro Cellular Activity of this compound and Comparators. This table highlights the effects of this compound and alternative inhibitors on the viability and sensitivity of various cancer cell lines.
In Vivo Efficacy of this compound
The anti-tumor efficacy of this compound has been demonstrated in several xenograft models of human cancers. These studies often evaluate this compound as a monotherapy or in combination with standard-of-care agents to assess its potential to enhance therapeutic responses and overcome resistance.
| Cancer Model | Xenograft Type | Treatment Regimen | Key Findings | Reference |
| NSCLC (AXL-overexpressing) | Cell line-derived xenograft (PC-9) | This compound (10 mg/kg/day, p.o.) + Osimertinib (1 mg/kg/day, p.o.) | Marked tumor regression and delayed tumor re-growth compared to either agent alone. | |
| AML (FLT3-ITD) | Cell line-derived xenograft (MOLM13) | This compound (6 or 20 mg/kg, p.o.) | Prolonged mouse survival and suppressed AML cell infiltration. | [1] |
| AML (FLT3-ITD) | Patient-derived xenograft (PDX) | This compound + Venetoclax | Significantly extended survival compared to single agents. | [3] |
| Papillary Renal Cell Carcinoma (MET mutant) | Patient-derived xenograft (PDX) | Cabozantinib | Striking tumor regression and inhibition of lung metastasis. | [4] |
| Medullary Thyroid Cancer | Cell line-derived xenograft (TT) | Cabozantinib (10, 30, 60 mg/kg/day, p.o.) | Dose-dependent tumor growth inhibition. | [2] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound and Comparators. This table summarizes the in vivo performance of this compound and alternative inhibitors in various preclinical cancer models.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Following a 4-hour incubation, the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).[8][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Drug Administration: The test compound is administered to the mice according to a predefined schedule and route (e.g., oral gavage daily).
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.[10]
-
Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Survival analysis may also be performed.
Visualizing the Correlation: Signaling Pathways and Experimental Logic
To better understand the mechanism of action of this compound and the logic behind the experimental approaches, the following diagrams are provided.
Caption: AXL/MER Signaling Pathway Inhibition by this compound.
Caption: Workflow for Correlating In Vitro and In Vivo Data.
Caption: Logical Correlation Between In Vitro and In Vivo Outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. Tumor xenograft model [bio-protocol.org]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tamnorzatinib: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Tamnorzatinib is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. While a specific Safety Data Sheet (SDS) for this compound (also known as ONO-7475) is not publicly available, established guidelines for the disposal of hazardous drugs provide a comprehensive framework for its proper management. This guide offers essential, step-by-step procedural information to address operational questions regarding the disposal of this compound.
Core Principles of Hazardous Drug Disposal
The fundamental principle for disposing of this compound, a potent tyrosine kinase inhibitor, is to treat it as a hazardous substance. This necessitates adherence to local, regional, and national regulations for hazardous waste management.[1] Improper disposal can pose risks to personnel and the environment.
Step-by-Step Disposal Protocol
The following procedures are based on best practices for the disposal of hazardous pharmaceutical waste and should be implemented in the absence of a specific SDS for this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE to prevent exposure. This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable gown.
-
Eye protection (safety glasses or goggles).
-
A respiratory mask if there is a risk of aerosolization.
2. Segregation and Containment:
-
Do not mix this compound waste with general laboratory or municipal waste.
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes, tips), and used PPE, should be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[2] These containers are often color-coded, typically yellow or purple, to signify chemotherapy or hazardous drug waste.
3. In-Lab Deactivation (If Applicable and Feasible):
-
Some institutions may have protocols for the chemical deactivation of hazardous drugs before disposal. Consult your institution's Environmental Health and Safety (EHS) department to determine if an approved deactivation method for tyrosine kinase inhibitors is available and should be employed.
4. Packaging for Disposal:
-
Ensure the hazardous waste container is securely sealed to prevent any leakage.
-
The exterior of the container should be decontaminated before being removed from the immediate work area.
-
Label the container clearly with "Hazardous Pharmaceutical Waste," and if required by your institution, specify the contents (this compound).
5. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from general traffic. This area should be clearly marked as a hazardous waste accumulation point.
6. Final Disposal:
-
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
The primary method for the destruction of hazardous pharmaceutical waste is high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Quantitative Data Summary
While no quantitative data for this compound disposal is available, the following table summarizes key handling and hazard information for a similar class of compounds, which should be considered as a precautionary measure.
| Parameter | Guideline / Data | Source |
| Oral Acute Toxicity | Category 4 (Harmful if swallowed) | |
| Carcinogenicity | Suspected of causing cancer | |
| Reproductive Toxicity | May damage fertility or the unborn child | |
| Environmental Hazard | Hazardous to the aquatic environment | [1] |
Spill Management
In the event of a spill, immediately restrict access to the area. Wearing appropriate PPE, contain the spill using an absorbent material. Clean the area with a suitable decontamination solution, as recommended by your institution's EHS. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
General Recommendations for Unused Medications
For unused medications in a non-laboratory setting, the U.S. Food and Drug Administration (FDA) provides general guidance. If a drug take-back program is not available, and the medication is not on the FDA's flush list, it can be disposed of in the household trash by following these steps:
-
Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[3]
-
Place the mixture in a sealed plastic bag.[3]
-
Throw the container in your household trash.[3]
-
Scratch out all personal information on the prescription label of the empty bottle or packaging before recycling or discarding.[3]
However, for a potent investigational compound like this compound in a research setting, the more stringent hazardous waste disposal procedures outlined above are mandatory. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
